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  • Product: 1-(4-Bromophenyl)-4-methyl-1H-pyrazole
  • CAS: 1184673-82-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-(4-Bromophenyl)-4-methyl-1H-pyrazole: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Landscape of Novel Pyrazoles The pyrazole scaffold is a cornerstone in medicinal and agricultural chemistry, forming the core of nu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Novel Pyrazoles

The pyrazole scaffold is a cornerstone in medicinal and agricultural chemistry, forming the core of numerous therapeutic agents and functional molecules.[1] Its structural versatility allows for fine-tuning of physicochemical and pharmacological properties, making it a privileged heterocycle in drug discovery. This guide focuses on a specific, yet underexplored derivative: 1-(4-Bromophenyl)-4-methyl-1H-pyrazole .

It is important to note that this particular isomer is not widely cataloged and does not have a readily available CAS number in major chemical databases as of early 2026. Consequently, this guide synthesizes information from closely related analogues and established chemical principles to provide a comprehensive technical overview. The insights and protocols herein are presented to empower researchers to synthesize, characterize, and explore the potential of this promising molecule.

Molecular Structure and Physicochemical Properties

The foundational step in understanding any chemical entity is a thorough analysis of its structure and predicted properties.

Chemical Structure

The structure of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole consists of a central pyrazole ring. A 4-bromophenyl group is attached to the N1 position of the pyrazole, and a methyl group is substituted at the C4 position.

Table 1: Key Identifiers and Predicted Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C₁₀H₉BrN₂-
Molecular Weight 237.10 g/mol [2]
IUPAC Name 1-(4-bromophenyl)-4-methyl-1H-pyrazole-
Predicted XLogP3 ~2.9Based on isomers[3]
Predicted Boiling Point ~345 °CBased on isomers
Appearance Predicted to be a white to off-white solidBased on isomers[4]

Note: Physicochemical properties are predicted based on data for isomeric and closely related compounds due to the absence of specific experimental data for the title compound.

Structural Isomers of Note

The precise substitution pattern is critical to the molecule's properties. It is essential to distinguish 1-(4-Bromophenyl)-4-methyl-1H-pyrazole from its common isomer, 4-(4-Bromophenyl)-1-methyl-1H-pyrazole (CAS Number: 1191616-45-1) .[2][4][5] In this isomer, the substitution pattern is reversed, with the methyl group on the pyrazole nitrogen and the 4-bromophenyl group at the C4 position. This seemingly minor change will significantly impact the molecule's electronic properties, conformation, and, consequently, its biological activity.

Proposed Synthesis and Mechanistic Rationale

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to (4-bromophenyl)hydrazine and 3-methyl-2,4-pentanedione (or a similar 1,3-dicarbonyl equivalent) as the key starting materials.

A simplified retrosynthetic analysis for the target pyrazole.

Proposed Experimental Protocol

This protocol is a well-reasoned approach based on similar pyrazole syntheses.[6]

Objective: To synthesize 1-(4-Bromophenyl)-4-methyl-1H-pyrazole.

Materials:

  • (4-bromophenyl)hydrazine hydrochloride

  • 3-methyl-2,4-pentanedione

  • Ethanol

  • Glacial Acetic Acid (as catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Step-by-Step Methodology:

  • Hydrazine Free-Basing (Optional but Recommended): If starting from the hydrochloride salt, (4-bromophenyl)hydrazine hydrochloride is dissolved in water and neutralized with a suitable base (e.g., sodium bicarbonate) until the solution is slightly alkaline. The free hydrazine is then extracted with an organic solvent like ethyl acetate, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Condensation Reaction:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve (4-bromophenyl)hydrazine (1.0 equivalent) in ethanol.

    • Add 3-methyl-2,4-pentanedione (1.1 equivalents) to the solution.

    • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents). The acid catalyzes the initial condensation and subsequent cyclization.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to remove the acetic acid catalyst), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent to yield 1-(4-Bromophenyl)-4-methyl-1H-pyrazole.

Mechanistic Considerations

The reaction proceeds through an initial condensation of the hydrazine with one of the carbonyl groups of the diketone to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the remaining nitrogen attacks the second carbonyl group, and subsequent dehydration to form the aromatic pyrazole ring. The acidic catalyst protonates a carbonyl oxygen, making the carbon more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.

G cluster_0 Reaction Pathway start Hydrazine + Diketone hydrazone Hydrazone Intermediate start->hydrazone Condensation cyclized Cyclized Intermediate hydrazone->cyclized Intramolecular Cyclization product 1-(4-Bromophenyl)-4-methyl-1H-pyrazole cyclized->product Dehydration

Simplified workflow of the Paal-Knorr pyrazole synthesis.

Predicted Spectroscopic Data for Structural Elucidation

Definitive structural confirmation of the synthesized product is paramount. While experimental data for the title compound is not available, we can predict the expected NMR and Mass Spectrometry data based on the analysis of its isomers and related pyrazole derivatives.[7]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

¹H NMR Predicted Shift (ppm)MultiplicityCoupling Constant (J)AssignmentJustification
Ar-H ~7.60d~8.5 Hz2H (ortho to Br)Deshielded due to bromine's inductive effect.
Ar-H ~7.55d~8.5 Hz2H (ortho to N)Slightly different environment compared to protons ortho to Br.
Pyrazole H-5 ~7.8s-1HTypically, the H-5 proton in 1,4-disubstituted pyrazoles is downfield.
Pyrazole H-3 ~7.6s-1HSlightly upfield compared to H-5.
-CH₃ ~2.1s-3HTypical range for a methyl group on an aromatic ring.
¹³C NMR Predicted Shift (ppm)AssignmentJustification
Ar-C (C-N) ~139QuaternaryAttachment to electronegative nitrogen.
Ar-C (C-Br) ~122QuaternaryShielded by bromine's resonance effect.
Ar-CH ~132, ~121Aromatic CHStandard aromatic region.
Pyrazole C-5 ~138Pyrazole CHDownfield due to adjacent nitrogen.
pyrazole C-3 ~128Pyrazole CHUpfield relative to C-5.
Pyrazole C-4 ~115QuaternaryShielded by methyl group.
-CH₃ ~10Methyl CarbonTypical aliphatic region.

Disclaimer: These are predicted values and should be used as a guide for experimental data analysis.

Mass Spectrometry

In an Electron Ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 236 and 238 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom. A significant fragment would likely be the loss of the bromine atom, and further fragmentation of the pyrazole and phenyl rings.

Potential Applications in Drug Discovery and Agrochemicals

While specific biological activities of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole have not been reported, the broader class of 1-aryl-pyrazoles is rich with pharmacological and agricultural applications. This suggests that the title compound is a valuable candidate for screening in various biological assays.

Medicinal Chemistry
  • Anti-inflammatory and Analgesic Agents: Many pyrazole derivatives, including the commercial drug Celecoxib, are potent and selective inhibitors of cyclooxygenase-2 (COX-2). The 1-aryl-pyrazole scaffold is a key pharmacophore for this activity.

  • Anticancer Activity: Various substituted pyrazoles have demonstrated cytotoxic effects against a range of cancer cell lines, often through the inhibition of protein kinases.

  • Antimicrobial and Antifungal Agents: The pyrazole nucleus is present in several compounds with demonstrated activity against bacterial and fungal pathogens.

G cluster_0 Potential Therapeutic Targets pyrazole 1-(4-Bromophenyl)-4-methyl-1H-pyrazole cox2 COX-2 Inhibition (Anti-inflammatory) pyrazole->cox2 Potential Interaction kinases Kinase Inhibition (Anticancer) pyrazole->kinases Potential Interaction microbial_enzymes Microbial Enzyme Inhibition (Antimicrobial) pyrazole->microbial_enzymes Potential Interaction

Potential signaling pathway interactions for pyrazole derivatives.

Agrochemicals

The 4-bromophenyl moiety is a common feature in many pesticides and herbicides. The combination of this group with the pyrazole core suggests potential applications in crop protection. For instance, some pyrazole derivatives are known to act as insecticides by targeting the nervous systems of insects.

Safety and Handling

No specific safety data sheet (SDS) is available for 1-(4-Bromophenyl)-4-methyl-1H-pyrazole. However, based on the data for its isomers and other brominated aryl pyrazoles, the following precautions should be taken:

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toxicology: Likely to be harmful if swallowed or in contact with skin. May cause skin and eye irritation.[4]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

1-(4-Bromophenyl)-4-methyl-1H-pyrazole represents an intriguing yet underexplored area of pyrazole chemistry. This guide provides a robust framework for its synthesis, characterization, and potential applications, grounded in established scientific principles and data from closely related compounds. The proposed synthetic route is practical and based on a well-understood reaction mechanism.

Future research should focus on the successful synthesis and full spectroscopic characterization of this molecule to confirm the predictions made in this guide. Subsequently, screening for biological activity in areas such as inflammation, oncology, and infectious diseases is highly warranted and could unveil novel therapeutic leads. The insights provided herein are intended to serve as a catalyst for such research endeavors, paving the way for new discoveries in the ever-expanding field of heterocyclic chemistry.

References

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. Available at: [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. - Chem Rev Lett. Available at: [Link]

  • Synthesis of Some New Pyrazoles. - DergiPark. Available at: [Link]

  • 4-(4-Bromophenyl)-1-methyl-1h-pyrazole. - PubChem. Available at: [Link]

  • 1-(3-bromophenyl)-4-methyl-1H-pyrazole | C10H9BrN2 | CID. - PubChem. Available at: [Link]

  • 1-(4-bromophenyl)-5-methyl-1h-pyrazole-4-carboxylic acid. - PubChemLite. Available at: [Link]

  • 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole | C10H9BrN2 | CID 2776479. - PubChem. Available at: [Link]

  • 1-[4-(bromomethyl)phenyl]-4-methanesulfonyl-1H-pyrazole. - PubChem. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. - MDPI. Available at: [Link]

  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. - ResearchGate. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Recent applications of pyrazole and its substituted analogs. - ResearchGate. Available at: [Link]

Sources

Exploratory

1-(4-Bromophenyl)-4-methyl-1H-pyrazole as a building block in medicinal chemistry

Executive Summary 1-(4-Bromophenyl)-4-methyl-1H-pyrazole (referred to herein as BMP ) represents a "privileged scaffold" in modern drug discovery. Its value lies in its bifunctional nature: the pyrazole core serves as a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Bromophenyl)-4-methyl-1H-pyrazole (referred to herein as BMP ) represents a "privileged scaffold" in modern drug discovery. Its value lies in its bifunctional nature: the pyrazole core serves as a robust, metabolically stable bioisostere for amide or phenyl rings, while the 4-bromophenyl moiety acts as a versatile electrophilic handle for late-stage diversification via palladium-catalyzed cross-coupling.

This guide details the synthesis, reactivity, and application of BMP, specifically focusing on its role as a precursor for p38 MAP kinase inhibitors and anti-inflammatory agents.

Part 1: Molecular Profile & Physicochemical Properties

Understanding the baseline properties of BMP is essential for predicting its behavior in biological assays and synthetic workflows. The 4-methyl group significantly alters lipophilicity and metabolic stability compared to the unsubstituted analog.

PropertyValueSignificance in Drug Design
CAS Registry Number 1191616-45-1Unique identifier for sourcing and IP tracking.[1]
Molecular Formula C₁₀H₉BrN₂Low molecular weight (<250 Da) allows ample room for functionalization while adhering to Lipinski's Rule of 5.
Molecular Weight 237.10 g/mol Ideal fragment size for fragment-based drug discovery (FBDD).
CLogP ~3.03Moderately lipophilic; good membrane permeability but requires polar groups in the final molecule to improve solubility.
TPSA ~17.8 ŲLow polar surface area suggests high blood-brain barrier (BBB) permeability potential unless modified.
H-Bond Acceptors 2 (N2 of pyrazole)The N2 nitrogen is a critical vector for hydrogen bonding with kinase hinge regions (e.g., p38α, COX-2).

Part 2: Synthesis of the Core Scaffold

The most robust route to BMP is the regioselective condensation of 4-bromophenylhydrazine with a 3-carbon electrophile. While 1,3-diketones are common, the synthesis of the 4-methyl derivative specifically requires a malonaldehyde equivalent substituted at the central carbon.

The Protocol: Modified Knorr Pyrazole Synthesis

Reaction Logic: The use of 1,1,3,3-tetramethoxy-2-methylpropane (a masked 2-methylmalonaldehyde) ensures that the resulting pyrazole has the methyl group at the 4-position. This method avoids the regioselectivity issues common with unsymmetrical 1,3-diketones.

Reagents:

  • 4-Bromophenylhydrazine hydrochloride

  • 1,1,3,3-Tetramethoxy-2-methylpropane

  • Ethanol (Solvent)[2]

  • Conc. HCl (Catalyst)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromophenylhydrazine HCl (10 mmol) in Ethanol (20 mL).

  • Addition: Add 1,1,3,3-tetramethoxy-2-methylpropane (11 mmol, 1.1 equiv) dropwise.

  • Catalysis: Add concentrated HCl (0.5 mL). The acid catalyzes the hydrolysis of the acetal to the reactive aldehyde species in situ.

  • Reflux: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of hydrazine.

  • Workup: Cool to room temperature. The product often precipitates upon cooling. If not, remove ethanol under reduced pressure.

  • Purification: Recrystallize from ethanol/water or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Visualization: Synthesis Workflow

SynthesisWorkflow Start 4-Bromophenylhydrazine (Nucleophile) Inter Intermediate: Hydrazone Formation Start->Inter EtOH, Reflux Reagent 1,1,3,3-Tetramethoxy- 2-methylpropane (Electrophile) Reagent->Inter Cyclization Acid-Catalyzed Cyclization (-H2O) Inter->Cyclization HCl (cat) Product 1-(4-Bromophenyl)- 4-methyl-1H-pyrazole (BMP) Cyclization->Product Aromatization

Figure 1: Regioselective synthesis of BMP via condensation of hydrazine with a masked malonaldehyde.

Part 3: Functionalization & Medicinal Chemistry Applications[3][4]

The bromine atom at the para-position of the N-phenyl ring is the "strategic handle." It allows the scaffold to be elaborated after the pyrazole ring is formed, which is critical for generating Structure-Activity Relationship (SAR) libraries.

Divergent Synthesis via Pd-Catalysis

BMP serves as a gateway to three major classes of bioactive molecules:

  • Biaryl Systems (via Suzuki-Miyaura): Used to extend the scaffold into hydrophobic pockets of enzymes.

  • N-Aryl Amines (via Buchwald-Hartwig): Critical for introducing solubility-enhancing groups (e.g., morpholine, piperazine) often required for kinase inhibitors.

  • Styrenyl Systems (via Heck): Used to create rigid linkers.

Case Study: p38α MAPK Inhibition

Inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK) are potent anti-inflammatory agents. The 1-aryl-pyrazole motif mimics the binding of ATP or allosteric regulators.

  • Mechanism: The pyrazole N2 acts as a hydrogen bond acceptor for the "hinge region" (specifically residue Met109 in p38α).

  • Role of BMP: The 4-bromophenyl group is coupled to a urea or amide moiety. This extension binds to the "DFG-out" allosteric pocket, locking the kinase in an inactive conformation.

Experimental Protocol: Suzuki-Miyaura Coupling

Standardizing the coupling of BMP with phenylboronic acid.

Reagents:

  • BMP (1.0 equiv)[2]

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)

  • DME (Dimethoxyethane) or Dioxane

Procedure:

  • Inert Atmosphere: Charge a Schlenk tube with BMP (237 mg, 1 mmol), Phenylboronic acid (146 mg, 1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol). Evacuate and backfill with Argon (3x).

  • Solvent Addition: Add degassed DME (5 mL) and 2.0 M Na₂CO₃ (1.25 mL).

  • Reaction: Heat to 90°C for 12 hours. The mixture will turn black (precipitated Pd) upon completion.

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Visualization: Divergent Functionalization Map

DivergentSynthesis BMP BMP Scaffold (Aryl Bromide) Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd(0)) BMP->Suzuki Buchwald Buchwald-Hartwig (HNR2, Pd(dba)2, Ligand) BMP->Buchwald Heck Heck Coupling (Alkene, Pd(OAc)2) BMP->Heck Biaryl Biaryl Pyrazoles (p38 Inhibitors) Suzuki->Biaryl C-C Bond Amines N-Aryl Amines (Solubility/ADME) Buchwald->Amines C-N Bond Styrene Styrenyl Pyrazoles (Rigid Linkers) Heck->Styrene C-C Bond

Figure 2: The BMP scaffold acts as a divergence point for generating diverse chemical libraries via Palladium catalysis.

References

  • BenchChem Protocols. "Synthesis of 1-Benzyl-4-(4-bromophenyl)pyrazole via Suzuki Coupling." (Adapted for N-aryl analogs).[3] BenchChem Application Notes. Link

  • Regan, J., et al. "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry, 2002, 45(14), 2994–3008.[3] Link

  • Dumas, J., et al. "Synthesis and Pharmacological Profile of the p38 Inhibitor BIRB 796." Bioorganic & Medicinal Chemistry Letters, 2002.[3] (Demonstrates the utility of N-aryl pyrazoles in kinase inhibition).

  • PubChem Compound Summary. "4-(4-Bromophenyl)-1-methyl-1H-pyrazole."[1][4] National Center for Biotechnology Information. Link

  • Tao, Y., et al. "Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates." The Journal of Organic Chemistry, 2019.[5] (Provides mechanistic insight into pyrazole coupling selectivity). Link

Sources

Foundational

A Comprehensive Spectroscopic Guide to 1-(4-Bromophenyl)-4-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a detailed analysis of the spectroscopic data (NMR, IR, and MS) for the compound 1-(4-Bromophenyl)-4-methyl-1H-pyrazo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the spectroscopic data (NMR, IR, and MS) for the compound 1-(4-Bromophenyl)-4-methyl-1H-pyrazole. As a Senior Application Scientist, this document is structured to offer not just raw data, but a foundational understanding of the experimental choices and the interpretation of the spectral features, grounded in established scientific principles.

Introduction

1-(4-Bromophenyl)-4-methyl-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyrazole moiety is a common scaffold in many biologically active molecules, and the presence of a bromophenyl group offers a site for further functionalization, making it a versatile building block in organic synthesis. Accurate structural elucidation and purity assessment are paramount in the development of new chemical entities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will provide a comprehensive overview of the expected spectroscopic signature of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole, drawing upon comparative data from closely related structures to ensure a robust and scientifically sound analysis.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole is presented below. The key structural features that will influence its spectroscopic properties are the pyrazole ring, the 4-bromophenyl substituent, and the methyl group.

Figure 1: Molecular Structure of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole.

Based on this structure, we can predict the following general spectroscopic characteristics:

  • ¹H NMR: Signals corresponding to the aromatic protons on the bromophenyl ring, the protons on the pyrazole ring, and the methyl protons. The protons on the bromophenyl ring are expected to show a characteristic AA'BB' splitting pattern.

  • ¹³C NMR: Resonances for the carbon atoms of the pyrazole ring, the bromophenyl ring, and the methyl group. The carbon attached to the bromine will be significantly influenced by the halogen's electronegativity and mass.

  • IR Spectroscopy: Absorption bands characteristic of C-H stretching and bending vibrations (both aromatic and aliphatic), C=C and C=N stretching vibrations within the aromatic rings, and the C-Br stretching vibration.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Shim the magnetic field to ensure homogeneity and obtain sharp spectral lines.

    • Set the appropriate spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Optimize the receiver gain to maximize the signal-to-noise ratio without causing signal clipping.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse angle.

    • Employ a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Set a relaxation delay of 1-2 seconds between scans to allow for full relaxation of the protons.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the peaks to determine the relative number of protons corresponding to each signal.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for 1-(4-Bromophenyl)-4-methyl-1H-pyrazole. These predictions are based on the analysis of related structures and established principles of NMR spectroscopy.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.60d~8.52H, H-2', H-6'
~7.50d~8.52H, H-3', H-5'
~7.80s-1H, H-5
~7.55s-1H, H-3
~2.10s-3H, -CH₃
Interpretation of the Predicted ¹H NMR Spectrum
  • Aromatic Region (7.50-7.60 ppm): The two doublets in the aromatic region are characteristic of a para-substituted benzene ring. The protons H-2' and H-6' are ortho to the pyrazole ring and are expected to be deshielded compared to H-3' and H-5', which are ortho to the bromine atom. The coupling constant of approximately 8.5 Hz is typical for ortho-coupling in a benzene ring.

  • Pyrazole Ring Protons (7.55 and 7.80 ppm): The two singlets are assigned to the protons on the pyrazole ring. H-5 is generally observed at a slightly downfield chemical shift compared to H-3 in N-arylpyrazoles.

  • Aliphatic Region (2.10 ppm): The singlet at approximately 2.10 ppm corresponds to the three protons of the methyl group attached to the C-4 position of the pyrazole ring.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR Data Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time, due to the low natural abundance of the ¹³C isotope.

  • Instrument Setup:

    • Tune the probe to the ¹³C frequency.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to a series of singlets.

    • Use a sufficient number of scans (often several hundred to thousands) to achieve a good signal-to-noise ratio.

    • A relaxation delay of 2-5 seconds is typically used.

  • Data Processing:

    • Apply a Fourier transform, phase correction, and baseline correction as with the ¹H NMR spectrum.

    • Calibrate the chemical shift scale using the solvent peak as an internal standard (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for 1-(4-Bromophenyl)-4-methyl-1H-pyrazole are listed below.

Chemical Shift (δ, ppm)Assignment
~139.0C-5
~138.5C-1'
~132.5C-3', C-5'
~128.0C-3
~121.0C-2', C-6'
~120.0C-4'
~110.0C-4
~9.0-CH₃
Interpretation of the Predicted ¹³C NMR Spectrum
  • Aromatic and Heteroaromatic Carbons: The signals in the range of 110-140 ppm are attributed to the carbon atoms of the pyrazole and bromophenyl rings. The carbon atom attached to the bromine (C-4') is expected to have a chemical shift around 120 ppm. The quaternary carbon of the bromophenyl ring (C-1') will be further downfield. The pyrazole ring carbons (C-3, C-4, and C-5) will have distinct chemical shifts based on their electronic environment.

  • Aliphatic Carbon: The upfield signal at approximately 9.0 ppm is assigned to the methyl carbon.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

  • Data Acquisition:

    • Place the sample in the IR beam and record the spectrum, typically over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Expected IR Absorption Bands

The following table lists the expected characteristic IR absorption bands for 1-(4-Bromophenyl)-4-methyl-1H-pyrazole.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic (-CH₃)
1600-1450C=C and C=N stretchAromatic and Pyrazole Rings
1400-1300C-H bendAliphatic (-CH₃)
~820C-H out-of-plane bend1,4-disubstituted benzene
~1070C-Br stretchAryl bromide
Interpretation of the Expected IR Spectrum
  • The presence of both aromatic and aliphatic C-H stretching vibrations confirms the presence of the bromophenyl, pyrazole, and methyl groups.

  • The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the stretching vibrations within the aromatic and heteroaromatic ring systems.

  • A strong band around 820 cm⁻¹ is a key indicator of para-disubstitution on the benzene ring.

  • The C-Br stretching vibration is expected to appear in the fingerprint region, typically around 1070 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique often used for less volatile or thermally labile compounds, which typically shows a prominent molecular ion peak.

  • Mass Analysis: The ions are separated in a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Expected Mass Spectrum Data

The expected major ions in the mass spectrum of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole are listed below.

m/zIon
236/238[M]⁺˙ (Molecular Ion)
157[M - Br]⁺
115[C₉H₇N₂]⁺
91[C₆H₅N]⁺
Interpretation of the Expected Mass Spectrum and Fragmentation Pathway

G A [C10H9BrN2]+• m/z 236/238 B [C10H9N2]+ m/z 157 A->B - Br• C [C6H4Br]+ m/z 155/157 A->C - C4H5N2• D [C9H7N2]+ m/z 115 B->D - C2H2

Figure 2: Proposed Mass Spectral Fragmentation Pathway of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole.

  • Molecular Ion: The molecular ion peak ([M]⁺˙) will appear as a doublet at m/z 236 and 238 with a characteristic 1:1 intensity ratio, which is indicative of the presence of one bromine atom.

  • Major Fragments:

    • Loss of a bromine radical (•Br) from the molecular ion would result in a fragment at m/z 157. This is often a favorable fragmentation pathway for brominated aromatic compounds.

    • Cleavage of the bond between the phenyl and pyrazole rings can lead to the formation of a bromophenyl cation at m/z 155/157 and a methylpyrazole radical.

    • Further fragmentation of the [M - Br]⁺ ion could occur through the loss of neutral molecules such as acetylene (C₂H₂), leading to smaller fragment ions.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole. By understanding the fundamental principles of each spectroscopic technique and leveraging comparative data from analogous structures, researchers and drug development professionals can confidently interpret the spectral data for this and related compounds. The detailed experimental protocols serve as a practical reference for acquiring high-quality data, ensuring the accurate characterization of this important synthetic building block.

References

  • General principles of spectroscopic methods are widely covered in standard organic chemistry textbooks and specialized spectroscopy literature. For further reading, the following resources are recommended: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • While specific spectral data for 1-(4-Bromophenyl)-4-methyl-1H-pyrazole is not readily available in public databases, information on related pyrazole derivatives can be found in various chemical databases and scientific publications.
Exploratory

An In-depth Technical Guide to the Potential Therapeutic Targets of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole Derivatives

Foreword: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. It...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, antimicrobial, and neuroprotective effects.[1][2][3][4][5] The structural versatility of the pyrazole ring allows for facile functionalization, enabling the fine-tuning of steric and electronic properties to achieve desired interactions with biological targets.[2] This guide focuses on a specific, promising scaffold: 1-(4-Bromophenyl)-4-methyl-1H-pyrazole. The inclusion of a bromophenyl group at the N1 position and a methyl group at the C4 position offers a unique combination of lipophilicity, hydrogen bonding potential, and metabolic stability, making its derivatives compelling candidates for therapeutic development. This document will provide an in-depth exploration of the potential therapeutic targets for this class of compounds, supported by mechanistic insights, experimental protocols, and data-driven analysis.

Part 1: Anticancer Therapeutic Targets

The most extensively documented therapeutic potential for pyrazole derivatives lies in oncology.[6][7][8][9] Several studies have demonstrated the potent anti-proliferative and apoptosis-inducing effects of pyrazole-containing compounds in various cancer cell lines. For the 1-(4-Bromophenyl)-4-methyl-1H-pyrazole scaffold, we can extrapolate and propose several key molecular targets based on evidence from structurally related compounds.

Microtubule Dynamics and Tubulin Polymerization

One of the most validated mechanisms for the anticancer activity of certain pyrazole derivatives is their interaction with the microtubular cytoskeleton.[6] Microtubules, dynamic polymers of α- and β-tubulin dimers, are crucial for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis, a mechanism exploited by successful chemotherapeutics like Taxol® and Vinca alkaloids.

Mechanistic Insight: Certain pyrazole derivatives have been shown to bind to the colchicine binding site on β-tubulin, preventing its polymerization into microtubules. This leads to the disassembly of the mitotic spindle, causing a cell cycle block at the G2/M phase and the formation of polyploid cells, ultimately triggering apoptosis.[6] The 1-(4-bromophenyl) moiety can potentially enhance this interaction through favorable hydrophobic and halogen bonding interactions within the binding pocket.

Experimental Validation Workflow:

cluster_in_vitro In Vitro Assays cluster_cellular Cell-Based Assays tubulin_poly Tubulin Polymerization Assay if_staining Immunofluorescence Staining tubulin_poly->if_staining Confirms Cellular Effect cell_cycle Cell Cycle Analysis (FACS) if_staining->cell_cycle Disrupts Microtubules docking Molecular Docking docking->tubulin_poly Predicts Binding mtt_assay MTT Proliferation Assay mtt_assay->cell_cycle Inhibits Growth apoptosis Apoptosis Assay (Annexin V/PI) cell_cycle->apoptosis Induces G2/M Arrest

Caption: Workflow for validating tubulin as a target.

Protocol: Tubulin Polymerization Assay

  • Objective: To determine the in vitro effect of a 1-(4-Bromophenyl)-4-methyl-1H-pyrazole derivative on the polymerization of purified tubulin.

  • Materials: Purified bovine brain tubulin (>99%), polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP, test compound, positive control (colchicine), negative control (DMSO), 96-well microplate, temperature-controlled spectrophotometer.

  • Procedure:

    • Prepare a 2X solution of tubulin in polymerization buffer.

    • In a pre-chilled 96-well plate, add 50 µL of 2X test compound dilutions (in polymerization buffer with 10% DMSO).

    • Initiate the reaction by adding 50 µL of the 2X tubulin solution containing 2 mM GTP to each well.

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Measure the change in absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot absorbance versus time. A decrease in the rate and extent of polymerization compared to the DMSO control indicates inhibitory activity. Calculate the IC₅₀ value.

p53 and p21-Mediated Cell Cycle Arrest and Apoptosis

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Upon cellular stress, p53 is activated and induces the transcription of target genes, including the cyclin-dependent kinase inhibitor p21


.[6] p21, in turn, can induce cell cycle arrest, providing time for DNA repair or, if the damage is too severe, initiating apoptosis.

Mechanistic Insight: Some pyrazole derivatives have been observed to increase the expression of both p53 and p21 in treated cancer cells.[6] This suggests that these compounds may act as cellular stressors (e.g., by inducing DNA damage or reactive oxygen species) that activate the p53 signaling pathway, leading to cell cycle arrest and apoptosis.

Signaling Pathway:

compound 1-(4-Bromophenyl)-4-methyl- 1H-pyrazole derivative stress Cellular Stress (e.g., DNA Damage) compound->stress p53 p53 Activation stress->p53 p21 p21 Upregulation p53->p21 apoptosis Apoptosis p53->apoptosis cdk CDK Inhibition p21->cdk arrest G1/S or G2/M Cell Cycle Arrest cdk->arrest arrest->apoptosis

Caption: p53-mediated pathway for pyrazole derivatives.

Protocol: Western Blot Analysis for p53 and p21 Expression

  • Objective: To quantify the protein expression levels of p53 and p21 in cancer cells following treatment with a test compound.

  • Materials: Cancer cell line (e.g., A549, A2780), cell culture medium, test compound, lysis buffer (RIPA buffer with protease inhibitors), primary antibodies (anti-p53, anti-p21, anti-β-actin), HRP-conjugated secondary antibody, ECL substrate, SDS-PAGE equipment, Western blotting system.

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compound for 24-48 hours.

    • Lyse the cells and quantify the total protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on a 12% SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Densitometrically quantify the bands and normalize the expression of p53 and p21 to the β-actin loading control.

Quantitative Data for Related Pyrazole Derivatives:

Compound ClassCancer Cell LineIC₅₀ (µM)Target/MechanismReference
Pyrazole Hybrids4T1 (Breast)25 ± 0.4DNA Intercalation, G0/G1 Arrest[7]
Pyrazole HybridsMDA-MB-231 (Breast)48 ± 1.3Cytotoxicity[7]
Pyrazole HybridsHepG2 (Liver)34 ± 0.5Cytotoxicity[7]

Part 2: Anti-inflammatory Therapeutic Targets

The pyrazole scaffold is famously present in the selective COX-2 inhibitor, Celecoxib, highlighting the potential of this chemical class in treating inflammation.[2][3]

Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

Mechanistic Insight: Inflammation is mediated by prostaglandins and leukotrienes, which are produced by COX and LOX enzymes, respectively. Non-steroidal anti-inflammatory drugs (NSAIDs) typically inhibit COX enzymes. Derivatives of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole could be designed to selectively inhibit COX-2 over COX-1, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs. Furthermore, dual COX/LOX inhibitors are of great interest for their broad-spectrum anti-inflammatory activity.[2]

Experimental Validation:

  • In Vitro COX/LOX Inhibition Assays: Commercially available enzyme-based assays can be used to determine the IC₅₀ values of the test compounds against COX-1, COX-2, and 5-LOX.

  • Cell-Based Assays: The ability of the compounds to inhibit prostaglandin E₂ (PGE₂) production in LPS-stimulated RAW 264.7 macrophages can be quantified using ELISA.

Part 3: Neuroprotective Therapeutic Targets

Recent studies have pointed towards the potential of pyrazoline derivatives, close structural relatives of pyrazoles, in the treatment of neurodegenerative disorders like Alzheimer's disease.[10][11]

Acetylcholinesterase (AChE)

Mechanistic Insight: Alzheimer's disease is characterized by a decline in acetylcholine levels in the brain. AChE inhibitors prevent the breakdown of this neurotransmitter, thereby improving cognitive function. Pyrazoline derivatives have been identified as potent AChE inhibitors.[10][11] A 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide derivative, for instance, emerged as a potent AChE inhibitor with a Ki value of 37.7 ± 14.4 nM.[10][11] The 1-(4-Bromophenyl)-4-methyl-1H-pyrazole scaffold could be similarly explored for AChE inhibitory activity.

Experimental Validation:

  • Ellman's Assay: A colorimetric method to measure AChE activity and its inhibition by test compounds.

  • Molecular Docking: In silico studies can predict the binding mode of the pyrazole derivatives within the active site of AChE.

Part 4: Other Potential Therapeutic Areas

The versatility of the pyrazole scaffold extends to other therapeutic areas, including:

  • Antimicrobial Activity: Pyrazole derivatives have shown activity against various bacterial and fungal strains.[12][13] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

  • Analgesic Activity: The anti-inflammatory properties of pyrazole derivatives often confer analgesic effects.[1][14]

Conclusion and Future Directions

The 1-(4-Bromophenyl)-4-methyl-1H-pyrazole scaffold is a promising starting point for the development of novel therapeutics. The evidence strongly suggests that its derivatives are likely to exhibit potent anticancer activity, with tubulin and the p53 pathway being high-priority targets for investigation. Furthermore, the well-established anti-inflammatory and emerging neuroprotective potential of the broader pyrazole class warrants exploration for this specific scaffold. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to systematically evaluate these potential therapeutic targets and advance the development of new, effective medicines.

References

  • Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. PubMed, 15 Nov. 2011, .
  • One‐Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids.
  • In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing, .
  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Taylor & Francis Online, 14 May 2014, .
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • 3-(4-Bromophenyl)-5-methyl-1H-pyrazole. Chem-Impex, .
  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. World Journal of Pharmaceutical Research, 3 Feb. 2026, .
  • 4-(4-Bromophenyl)-1-methyl-1h-pyrazole. PubChem, .
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive, 30 May 2024, .
  • 4-Bromo-1-methyl-1H-pyrazol-3-amine. Benchchem, .
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 24 Oct. 2020, .
  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. Semantic Scholar, 17 Oct. 2022, .
  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders.
  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 11 June 2024, .
  • Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Journal of Drug Delivery and Therapeutics, 12 Oct. 2023, .
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers, 16 Apr. 2021, .

Sources

Foundational

Technical Evaluation of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole: A Fragment-Based Anticancer Screening Protocol

Executive Summary & Rationale This technical guide outlines the standardized protocol for the initial anticancer screening of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole . This molecule represents a "privileged scaffold" in m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This technical guide outlines the standardized protocol for the initial anticancer screening of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole . This molecule represents a "privileged scaffold" in medicinal chemistry.[1] The pyrazole core is pharmacologically validated (e.g., Ruxolitinib, Celecoxib), while the para-bromophenyl moiety provides a critical halogen-bonding motif often exploited for active-site stabilization in kinase targets (EGFR, VEGFR-2) or as a handle for further structural diversification via Suzuki-Miyaura coupling.

Why screen this specific fragment?

  • Lipophilicity & Permeability: The 4-methyl and N-phenyl substitutions optimize logP for membrane permeability.

  • Electronic Effects: The bromine atom exerts an electron-withdrawing effect, potentially enhancing the acidity of the pyrazole C-H bonds or participating in halogen bonding within hydrophobic pockets of enzymes like CDK2 or COX-2.

  • Baseline Establishment: Establishing the IC50 of this core fragment is essential to quantify the "Ligand Efficiency" (LE) of subsequent derivatives.

Chemical Validation & Preparation (Pre-Screening)

Critical Directive: Biological data is only as good as the chemical purity. Impurities (e.g., hydrazine residues) can cause false-positive cytotoxicity.

Quality Control (QC) Workflow

Before any cell-based assay, the compound must pass the following QC thresholds:

  • Purity: >98% via HPLC (High-Performance Liquid Chromatography).

  • Identity: Confirmed via 1H-NMR (DMSO-d6) and Mass Spectrometry (LC-MS).

  • Endotoxin: <0.1 EU/mL (if moving to sensitive immunological cell lines).

Stock Solution Preparation

The molecule is hydrophobic. Improper solubilization causes micro-precipitation in cell culture media, leading to erratic MTT results.

  • Vehicle: Dimethyl Sulfoxide (DMSO), Cell Culture Grade (Sigma-Aldrich).

  • Concentration: Prepare a 10 mM master stock.

    • Calculation: MW ≈ 237.10 g/mol . Dissolve 2.37 mg in 1 mL DMSO.

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching and photodegradation) and store at -20°C.

  • Working Solution: Dilute in serum-free media immediately before use. Ensure final DMSO concentration in the well is ≤ 0.1% (v/v) to avoid vehicle toxicity.

In Silico Profiling: Target Prediction[1]

Before wet-lab screening, we utilize molecular docking to prioritize cell lines based on predicted protein targets. Pyrazoles are classical ATP-competitive kinase inhibitors.

Computational Docking Protocol
  • Software: AutoDock Vina or Schrödinger Glide.

  • Targets:

    • EGFR (PDB: 1M17): Relevance to Lung Cancer (A549).

    • VEGFR-2 (PDB: 4ASD): Relevance to Angiogenesis/Metastasis.[2]

    • CDK2 (PDB: 2VTO): Relevance to Cell Cycle Regulation (MCF-7).

  • Hypothesis: The pyrazole nitrogen acts as a hydrogen bond acceptor for the hinge region (e.g., Met793 in EGFR), while the 4-bromophenyl group occupies the hydrophobic back pocket.

Visualization of Mechanism

The following diagram illustrates the hypothetical binding mode driving the screening logic.

KinaseInhibition Compound 1-(4-Bromophenyl)- 4-methyl-1H-pyrazole Target ATP Binding Pocket (Kinase Domain) Compound->Target Competitive Binding Interaction1 H-Bonding (Hinge Region) Target->Interaction1 Interaction2 Halogen Bonding (Hydrophobic Pocket) Target->Interaction2 Result Inhibition of Phosphorylation Interaction1->Result Interaction2->Result Downstream Apoptosis / G1 Arrest Result->Downstream

Figure 1: Proposed mechanism of action where the pyrazole scaffold competes with ATP, leading to downstream cell cycle arrest.

In Vitro Cytotoxicity Screening (Wet Lab)

This section details the MTT Assay protocol. This colorimetric assay measures the reduction of tetrazolium dye to insoluble formazan by NAD(P)H-dependent cellular oxidoreductase enzymes (an indicator of metabolic activity).

Cell Line Selection Panel

Select cell lines that overexpress the targets identified in Section 3.

Cell LineTissue OriginKey Driver/TargetRationale
MCF-7 BreastER+, CDK2/Cyclin EHormonal/Cell Cycle sensitivity
A549 LungEGFR, KRASStandard for NSCLC screening
HepG2 LiverWnt/β-cateninMetabolic stability & toxicity check
HCT-116 Colonp53 wild-typeApoptosis validation
WI-38 FibroblastNormal (Non-cancer)Critical for Selectivity Index (SI)
Step-by-Step MTT Protocol

Step 1: Seeding

  • Seed cells at

    
     to 
    
    
    
    cells/well in 96-well plates.
  • Crucial: Fill outer wells with PBS (not cells) to prevent the "Edge Effect" (evaporation causing concentration artifacts).

  • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

Step 2: Treatment

  • Remove old media.

  • Add 100 µL of fresh media containing the test compound.

  • Dose Range: Serial dilutions (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

  • Controls:

    • Negative: 0.1% DMSO in media.

    • Positive: Doxorubicin or Cisplatin (standard of care comparison).

  • Incubate for 48 or 72 hours.

Step 3: Development

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubate for 3-4 hours (until purple crystals are visible).

  • Carefully aspirate media (do not disturb crystals).

  • Solubilize crystals with 100 µL DMSO. Shake plate for 10 mins.

Step 4: Readout

  • Measure absorbance at 570 nm (reference filter 630 nm) using a microplate reader.

Data Analysis & Hit Validation

Calculation of IC50

Convert raw absorbance to % Cell Viability using the formula:



Plot Log(Concentration) vs. % Viability using non-linear regression (Sigmoidal Dose-Response) in GraphPad Prism or Origin.

Selectivity Index (SI)

A true "hit" must kill cancer cells but spare normal cells.



  • SI > 3: Potential Lead.

  • SI < 1: General Toxin (Discard).

Mechanistic Workflow (Go/No-Go Decision)

If IC50 < 10 µM and SI > 3, proceed to mechanistic deconvolution.

ScreeningWorkflow Start Compound QC (NMR/HPLC) Screen MTT Assay (3 Cell Lines) Start->Screen Decision IC50 < 10µM? Screen->Decision Discard Discard / Optimize Decision->Discard No Selectivity Selectivity Index (vs WI-38) Decision->Selectivity Yes Selectivity->Discard SI < 3 Mechanism Flow Cytometry (Annexin V / PI) Selectivity->Mechanism SI > 3

Figure 2: The Go/No-Go decision tree for validating the pyrazole hit.

References

  • Nitulescu, G. M., et al. (2023). "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." International Journal of Molecular Sciences. Available at: [Link]

  • El-Sawy, E. R., et al. (2018).[3] "Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives." Molecules. Available at: [Link]

  • Khan, S. L., et al. (2014). "Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors." Bioinformation. Available at: [Link]

  • NCI-60 Human Tumor Cell Lines Screen. "Methodology for in vitro screening." National Cancer Institute.[4] Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for 1-(4-Bromophenyl)-4-methyl-1H-pyrazole in Agrochemical Research

Abstract This technical guide provides a comprehensive overview of the potential applications of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole in the field of agrochemical research. Drawing upon the established bioactivities of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the potential applications of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole in the field of agrochemical research. Drawing upon the established bioactivities of the broader pyrazole class of compounds, this document outlines its plausible mechanisms of action and offers detailed, field-proven protocols for its evaluation as a fungicide, insecticide, and herbicide. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel crop protection agents.

Introduction: The Prominence of Pyrazole Scaffolds in Agrochemicals

The pyrazole ring is a privileged scaffold in modern agrochemical discovery, with commercial successes in fungicides, insecticides, and herbicides.[1][2] This five-membered heterocyclic ring system, characterized by two adjacent nitrogen atoms, serves as a versatile pharmacophore that can be readily functionalized to modulate biological activity and physicochemical properties.[1] The inherent stability and diverse substitution patterns of the pyrazole core have led to the development of numerous commercial agrochemicals with varied modes of action.[2]

1.1. Mechanism of Action of Pyrazole-Based Agrochemicals: A General Overview

Given its structural features, 1-(4-Bromophenyl)-4-methyl-1H-pyrazole holds promise as a candidate for agrochemical screening. The 4-bromophenyl group can influence lipophilicity and potential interactions with aromatic residues in target enzymes, while the 4-methyl group on the pyrazole ring can affect steric and electronic properties.

Synthesis of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole

While a specific, detailed synthesis for 1-(4-Bromophenyl)-4-methyl-1H-pyrazole is not extensively documented in publicly available literature, a general and reliable method for the synthesis of 1,4-disubstituted pyrazoles involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or a suitable precursor. A plausible synthetic route is outlined below.

2.1. General Synthetic Protocol

A common method for pyrazole synthesis is the Knorr pyrazole synthesis and its variations.[6] A potential pathway to synthesize the title compound could involve the reaction of 4-bromophenylhydrazine with a suitable four-carbon carbonyl compound that can introduce the 4-methyl group.

Protocol 2.1: Synthesis of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole

  • Step 1: Preparation of the Hydrazone Intermediate.

    • Dissolve 1 equivalent of 4-bromophenylhydrazine hydrochloride in a suitable solvent such as ethanol.

    • Add 1.1 equivalents of a base, like sodium acetate, to neutralize the hydrochloride salt.

    • To this solution, add 1 equivalent of a suitable carbonyl compound, for instance, a methyl-substituted β-ketoaldehyde or its synthetic equivalent.

    • Stir the reaction mixture at room temperature for 2-4 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

  • Step 2: Cyclization to the Pyrazole Ring.

    • To the reaction mixture from Step 1, add a catalytic amount of a mineral acid (e.g., a few drops of concentrated sulfuric acid) or a Lewis acid.

    • Reflux the mixture for 4-8 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent such as ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 1-(4-Bromophenyl)-4-methyl-1H-pyrazole.

Application in Fungicide Research

3.1. Plausible Mechanism of Action as a Fungicide

Although the primary mode of action for many commercial pyrazole fungicides is SDH inhibition, other mechanisms for non-carboxamide pyrazoles could exist. These may include disruption of cell membrane integrity, inhibition of other essential enzymes, or interference with signaling pathways. Therefore, initial screening should be broad, followed by mechanistic studies if activity is observed.

Diagram 3.1: General Workflow for Fungicidal Screening

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation A Preparation of Compound Stock Solution C Mycelial Growth Inhibition Assay (Agar Dilution) A->C D Spore Germination Assay A->D B Selection of Fungal Pathogens B->C B->D E Data Analysis (EC50 Calculation) C->E D->E F Plant Inoculation with Fungal Pathogen E->F Promising Compounds H Disease Severity Assessment F->H G Treatment with Test Compound G->H I Data Analysis (Protective & Curative Efficacy) H->I

Caption: Workflow for evaluating the fungicidal potential of a novel compound.

Protocol 3.1: In Vitro Antifungal Bioassay - Mycelial Growth Inhibition

This protocol is adapted from standard methods for assessing fungicidal activity.[7]

  • 1. Preparation of Fungal Cultures:

    • Culture selected plant pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium graminearum) on potato dextrose agar (PDA) plates at 25°C until the mycelia cover approximately two-thirds of the plate.

  • 2. Preparation of Compound-Amended Media:

    • Prepare a stock solution of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Prepare a series of dilutions of the stock solution.

    • Add appropriate volumes of the diluted solutions to molten PDA (cooled to approximately 45-50°C) to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final DMSO concentration does not inhibit fungal growth (typically ≤1%).

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify. Include a solvent control (PDA with DMSO only) and a negative control (PDA only).

  • 3. Inoculation and Incubation:

    • Using a sterile cork borer, take mycelial plugs (e.g., 5 mm diameter) from the edge of the actively growing fungal cultures.

    • Place one mycelial plug, mycelium-side down, in the center of each compound-amended and control PDA plate.

    • Seal the plates with parafilm and incubate at 25°C in the dark.

  • 4. Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where:

        • dc = average diameter of the fungal colony in the control plate

        • dt = average diameter of the fungal colony in the treated plate

    • Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) by probit analysis or by plotting the inhibition percentage against the logarithm of the compound concentration.

Table 3.1: Hypothetical Fungicidal Activity Data

Fungal SpeciesEC50 (µg/mL) of 1-(4-Bromophenyl)-4-methyl-1H-pyrazoleEC50 (µg/mL) of Standard Fungicide (e.g., Pyraclostrobin)
Botrytis cinerea[Data to be determined][Reference Value]
Rhizoctonia solani[Data to be determined][Reference Value]
Fusarium graminearum[Data to be determined][Reference Value]

Application in Insecticide Research

The pyrazole scaffold is a key component of several successful insecticides.[8] Therefore, it is prudent to evaluate 1-(4-Bromophenyl)-4-methyl-1H-pyrazole for its insecticidal properties against a range of agriculturally important pests.

4.1. Plausible Mechanism of Action as an Insecticide

Given the structural similarity to some phenylpyrazole insecticides, a potential mode of action could involve the antagonism of the GABA-gated chloride channels in the insect nervous system.[4] However, other mechanisms, such as interference with sodium channels or other neurological targets, cannot be ruled out and would require further investigation.

Diagram 4.1: General Workflow for Insecticidal Screening

G cluster_0 Primary Screening cluster_1 Dose-Response Evaluation A Selection of Target Insect Pests C Contact Toxicity Assay (e.g., Topical Application) A->C D Ingestion Toxicity Assay (e.g., Leaf Dip) A->D B Preparation of Compound Formulations B->C B->D E Mortality Assessment C->E D->E F Serial Dilutions of Active Compound E->F Active Compounds G Bioassay with Multiple Concentrations F->G H Data Analysis (LC50 / LD50 Calculation) G->H

Caption: Workflow for evaluating the insecticidal potential of a novel compound.

Protocol 4.1: Insecticidal Bioassay - Leaf Dip Method for Foliar Pests

This protocol is a standard method for assessing the toxicity of compounds to leaf-eating insects.[9]

  • 1. Insect Rearing:

    • Maintain healthy colonies of the target insect pests (e.g., diamondback moth - Plutella xylostella, or fall armyworm - Spodoptera frugiperda) on their respective host plants under controlled environmental conditions (e.g., 25±2°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

  • 2. Preparation of Treatment Solutions:

    • Prepare a stock solution of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole in a suitable solvent (e.g., acetone) with a small amount of a non-ionic surfactant (e.g., Triton X-100) to ensure even spreading on the leaf surface.

    • Prepare a series of aqueous dilutions from the stock solution to achieve the desired test concentrations (e.g., 10, 50, 100, 250, 500 ppm).

    • Prepare a control solution containing the same concentration of solvent and surfactant in water.

  • 3. Leaf Treatment:

    • Excise fresh, untreated leaves of the host plant (e.g., cabbage for P. xylostella).

    • Individually dip the leaves into the respective treatment solutions for a set period (e.g., 10-20 seconds) with gentle agitation.

    • Allow the leaves to air-dry completely on a clean surface.

  • 4. Bioassay:

    • Place one treated leaf into a ventilated container (e.g., a Petri dish with a moistened filter paper).

    • Introduce a known number of larvae (e.g., 10-20 third-instar larvae) into each container.

    • Seal the containers and maintain them under the same controlled conditions used for insect rearing.

  • 5. Data Collection and Analysis:

    • Assess larval mortality at specified time points (e.g., 24, 48, and 72 hours) after treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.

    • Correct for control mortality using Abbott's formula if necessary.

    • Calculate the LC50 value (the concentration that causes 50% mortality) using probit analysis.

Table 4.1: Hypothetical Insecticidal Activity Data

Insect SpeciesLC50 (ppm) of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole (48h)LC50 (ppm) of Standard Insecticide (e.g., Fipronil) (48h)
Plutella xylostella[Data to be determined][Reference Value]
Spodoptera frugiperda[Data to be determined][Reference Value]

Application in Herbicide Research

The structural diversity of pyrazole-containing herbicides suggests that 1-(4-Bromophenyl)-4-methyl-1H-pyrazole could also possess phytotoxic properties.[10] Screening for both pre- and post-emergence herbicidal activity is recommended.

5.1. Plausible Mechanism of Action as a Herbicide

The mode of action as a herbicide is difficult to predict without experimental data. Potential targets could include enzymes in amino acid biosynthesis, pigment biosynthesis (such as HPPD or PPO), or cell division.[2][5] The initial screening will be phenotypic, and any observed activity would necessitate further mode-of-action studies.

Diagram 5.1: General Workflow for Herbicidal Screening

G cluster_0 Primary Screening cluster_1 Dose-Response & Selectivity A Selection of Weed & Crop Species C Pre-emergence Assay A->C D Post-emergence Assay A->D B Compound Formulation & Application B->C B->D E Visual Injury Assessment C->E D->E F Application at Multiple Rates E->F Active Compounds G Evaluation of Weed Control & Crop Tolerance F->G H Data Analysis (GR50 Calculation) G->H

Caption: Workflow for evaluating the herbicidal potential of a novel compound.

Protocol 5.1: Pre- and Post-Emergence Herbicidal Screening

This protocol provides a general method for the initial evaluation of a compound's herbicidal effects.[11][12]

  • 1. Plant Material and Growth Conditions:

    • Select a range of monocot and dicot weed species (e.g., Echinochloa crus-galli, Setaria viridis, Abutilon theophrasti, Amaranthus retroflexus) and a representative crop species (e.g., maize, soybean).

    • Sow seeds in pots containing a standard potting mix and grow in a greenhouse or growth chamber with controlled temperature, humidity, and lighting.

  • 2. Compound Application:

    • Prepare a spray solution of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole at a standard screening rate (e.g., 150 g a.i./ha) in a suitable carrier (e.g., water-acetone mixture with a surfactant).

  • 3. Pre-emergence Application:

    • Within 24 hours of sowing the seeds, apply the test solution uniformly to the soil surface of the pots using a laboratory sprayer.

  • 4. Post-emergence Application:

    • Allow the plants to grow to a specific stage (e.g., 2-3 leaf stage).

    • Apply the test solution uniformly over the foliage of the plants.

  • 5. Evaluation:

    • Include untreated and solvent-treated controls for comparison.

    • After a set period (e.g., 14-21 days after treatment), visually assess the plants for phytotoxicity. Use a rating scale (e.g., 0-100%, where 0 = no effect and 100 = complete kill) to score injury symptoms such as chlorosis, necrosis, stunting, and malformation.

  • 6. Data Analysis:

    • Record the average injury rating for each species at the tested application rate. Compounds showing significant herbicidal activity can be selected for further dose-response studies to determine the GR50 (the rate that causes a 50% reduction in plant growth).

Table 5.1: Hypothetical Herbicidal Screening Data (at 150 g a.i./ha)

Plant SpeciesPre-emergence Injury (%)Post-emergence Injury (%)
Echinochloa crus-galli (Monocot Weed)[Data to be determined][Data to be determined]
Abutilon theophrasti (Dicot Weed)[Data to be determined][Data to be determined]
Maize (Monocot Crop)[Data to be determined][Data to be determined]
Soybean (Dicot Crop)[Data to be determined][Data to be determined]

Conclusion and Future Directions

1-(4-Bromophenyl)-4-methyl-1H-pyrazole represents a promising starting point for agrochemical discovery due to its pyrazole core, a scaffold with a proven track record in the development of effective crop protection agents. The protocols detailed in this guide provide a robust framework for the systematic evaluation of its potential fungicidal, insecticidal, and herbicidal activities. While specific biological data for this compound is not yet widely available, the methodologies outlined herein, based on established practices for analogous compounds, will enable researchers to thoroughly investigate its agrochemical potential. Positive results from these initial screenings would warrant further investigation into its mechanism of action, structure-activity relationships, and toxicological profile.

References

  • MDPI. (2022, May 24). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • MDPI. (2023, August 28). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Retrieved from [Link]

  • Semantic Scholar. (2022, September 23). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis of Some New Pyrazoles. Retrieved from [Link]

  • PMC. (2016, July 4). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). The structures and herbicidal activities of pyrazole derivatives at a.... Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Retrieved from [Link]

  • ACS Publications. (2025, September 22). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Retrieved from [Link]

  • ResearchGate. (2022, December 19). Design, synthesis and screening of herbicidal activity for new phenyl pyrazole‐based protoporphyrinogen oxidase‐inhibitors (PPO) overcoming resistance issues | Request PDF. Retrieved from [Link]

  • ACS Publications. (2012, February 3). Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. Retrieved from [Link]

  • PubMed. (2024, February 21). Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. Retrieved from [Link]

  • Semantic Scholar. (2023, August 28). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Retrieved from [Link]

  • MDPI. (2022, September 23). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Bromophenyl)-1-methyl-1h-pyrazole. Retrieved from [Link]

  • ResearchGate. (2025, January 23). (PDF) Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Retrieved from [Link]

  • Frontiers. (2022, October 2). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • MDPI. (2022, October 11). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. Retrieved from [Link]

  • ResearchGate. (2025, September 19). Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.) | Request PDF. Retrieved from [Link]

  • Journal of Entomology and Zoology Studies. (2017, April 20). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Retrieved from [Link]

  • MDPI. (2024, April 10). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]

  • PMC. (2022, October 3). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. Retrieved from [Link]

  • RJPBCS. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2022, February 27). Synthesis, antifungal activity and in vitro mechanism of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. Retrieved from [Link]

  • LOCKSS. (2007, March 27). PYRAZOLE CHEMISTRY IN CROP PROTECTION Clemens Lamberth Syngenta AG, Crop Protection Research, Chemistry, Schwarzwaldallee 215, C. Retrieved from [Link]

  • PubChemLite. (n.d.). {1-[(4-bromophenyl)methyl]-1h-pyrazol-4-yl}methanol. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

Sources

Application

Application Note: 1-(4-Bromophenyl)-4-methyl-1H-pyrazole as a Scaffold for Diversity-Oriented Synthesis

Executive Summary In modern drug discovery, the pyrazole ring is a "privileged structure," serving as the core pharmacophore for blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonabant (CB1 antagonist). This gu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the pyrazole ring is a "privileged structure," serving as the core pharmacophore for blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonabant (CB1 antagonist). This guide focuses on 1-(4-Bromophenyl)-4-methyl-1H-pyrazole , a strategically designed scaffold that combines three critical features:

  • The Pyrazole Core: A stable, aromatic linker capable of hydrogen bonding and pi-stacking.

  • The C4-Methyl Group: Provides essential lipophilicity and steric bulk, often improving metabolic stability and selectivity by filling hydrophobic pockets in enzymes (e.g., p38 MAPK).

  • The 4-Bromophenyl Handle: A reactive "hook" located on the N1 position, enabling rapid library generation via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This application note provides validated protocols for synthesizing this core scaffold and leveraging it to generate bioactive libraries.

Structural Analysis & SAR Logic

The utility of this scaffold lies in its specific substitution pattern. Unlike common 3,5-dimethylpyrazoles (derived from acetylacetone), the 4-methyl substitution requires specific 1,3-dicarbonyl equivalents.

Scaffold Architecture Diagram

SAR_Analysis Core 1-(4-Bromophenyl)-4-methyl-1H-pyrazole Br_Handle 4-Bromo Handle (Site for Pd-Catalysis) Core->Br_Handle N1 Position Me_Group C4-Methyl Group (Hydrophobic/Steric Fit) Core->Me_Group C4 Position Py_Ring Pyrazole Core (Pi-Stacking / H-Bonding) Core->Py_Ring Scaffold Target_COX Target: COX-2 (Anti-inflammatory) Br_Handle->Target_COX Library Expansion Target_MAPK Target: p38 MAPK (Kinase Inhibition) Me_Group->Target_MAPK Selectivity Filter

Caption: Structural decomposition of the scaffold highlighting the reactive bromine handle for library expansion and the C4-methyl group for steric tuning.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Regioselective synthesis of 1-(4-bromophenyl)-4-methyl-1H-pyrazole. Challenge: Standard condensation with 1,3-diketones yields 3,5-disubstituted pyrazoles. To achieve exclusive 4-methyl substitution, we utilize 2-methylmalonaldehyde tetraethyl acetal (or the equivalent 3-(dimethylamino)-2-methyl-2-propenal).

Materials
  • (4-Bromophenyl)hydrazine hydrochloride (1.0 eq)

  • 1,1,3,3-Tetraethoxy-2-methylpropane (1.1 eq) [Precursor to 2-methylmalonaldehyde]

  • Ethanol (Absolute)

  • Hydrochloric acid (12N)

  • Sodium bicarbonate (sat. aq.)

Step-by-Step Methodology
  • Activation: In a round-bottom flask, dissolve 1,1,3,3-tetraethoxy-2-methylpropane (10 mmol) in Ethanol (20 mL). Add 1 mL of 1N HCl and stir at room temperature for 30 minutes to generate the reactive 2-methylmalonaldehyde in situ.

  • Condensation: Add (4-bromophenyl)hydrazine hydrochloride (10 mmol) directly to the reaction mixture.

  • Cyclization: Heat the mixture to reflux (80°C) for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The hydrazine spot should disappear, and a new fluorescent spot (the pyrazole) should appear.

  • Workup: Cool to room temperature. Remove ethanol under reduced pressure.

  • Neutralization: Resuspend the residue in Ethyl Acetate (50 mL) and wash carefully with saturated NaHCO₃ to neutralize the HCl.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

  • Validation: The product should be a white to off-white solid.

    • ¹H NMR (CDCl₃, 400 MHz): δ 7.65 (s, 1H, Py-H3), 7.55 (d, 2H, Ar-H), 7.45 (s, 1H, Py-H5), 7.25 (d, 2H, Ar-H), 2.15 (s, 3H, CH₃). Note: The Pyrazole H3 and H5 protons may appear as singlets or narrow doublets.

Protocol B: Library Generation via Suzuki-Miyaura Coupling

Objective: Functionalize the N1-phenyl ring to create a library of biaryl compounds. Mechanism: The oxidative addition of Palladium into the C-Br bond is the rate-limiting step, followed by transmetallation with a boronic acid.

Materials
  • Scaffold: 1-(4-Bromophenyl)-4-methyl-1H-pyrazole (1.0 eq)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 eq) (e.g., 4-methoxyphenylboronic acid)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • Base: K₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology
  • Degassing (Critical): In a microwave vial or Schlenk tube, combine the solvent (Dioxane/Water) and bubble Argon through it for 15 minutes. Oxygen inhibits the Pd cycle.

  • Assembly: Add the Scaffold (0.5 mmol), Boronic Acid (0.6 mmol), Base (1.0 mmol), and Catalyst (0.015 mmol) to the vial.

  • Reaction: Seal the vessel under Argon.

    • Method A (Thermal): Heat at 90°C for 12 hours.

    • Method B (Microwave - Recommended): Heat at 110°C for 30 minutes.

  • Extraction: Dilute with EtOAc, wash with water and brine.

  • Scavenging: If Pd residue is visible (black specks), treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 30 minutes.

  • Isolation: Concentrate and purify via column chromatography.

Analytical Data Summary

The following table summarizes expected physicochemical properties for the core scaffold and a representative coupled derivative.

PropertyCore ScaffoldDerivative (e.g., 4'-Methoxy)
Formula C₁₀H₉BrN₂C₁₇H₁₆N₂O
MW 237.10 g/mol 264.32 g/mol
Appearance White Crystalline SolidOff-white Solid
¹H NMR (Py-CH₃) ~2.15 ppm (s)~2.18 ppm (s)
¹H NMR (Py-H) ~7.45 - 7.65 ppm~7.50 - 7.70 ppm
LogP (Calc) ~3.03~3.8
TLC (Hex:EtOAc 4:1) Rf ~ 0.6Rf ~ 0.5

Workflow Visualization

The following diagram illustrates the diversity-oriented synthesis (DOS) workflow using this scaffold.

Workflow Start Raw Materials (4-Bromophenyl)hydrazine + 2-Methylmalonaldehyde eq. Synthesis Cyclization (Protocol A) Reflux in EtOH/HCl Start->Synthesis Condensation Scaffold SCAFFOLD GENERATED 1-(4-Bromophenyl)-4-methyl-1H-pyrazole Synthesis->Scaffold Purification Coupling Suzuki Coupling (Protocol B) Pd(dppf)Cl2, Ar-B(OH)2 Scaffold->Coupling Br-Activation Library Library Generation (Biaryl Pyrazoles) Coupling->Library Diversity Screening Biological Screening (COX-2 / p38 MAPK) Library->Screening Hit ID

Caption: Operational workflow from raw material condensation to biological screening of the pyrazole library.

References

  • Review of Pyrazole Biological Activity: Alam, M. et al. "Pyrazole scaffolds: A promising frontier in drug discovery."[1][2] Future Medicinal Chemistry, 2023.

  • Suzuki Coupling on Pyrazoles: Lier, J. et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."[3] Journal of Organic Chemistry, 2012.

  • Synthesis of 4-Methylpyrazoles: Menozzi, G. et al. "Synthesis and biological evaluation of 1,4-disubstituted pyrazoles." Journal of Heterocyclic Chemistry, 1987. (Classic methodology for 4-methyl regioselectivity).

  • COX-2 Inhibition Context: Kalgutkar, A. S. et al. "Selective cyclooxygenase-2 inhibitors: a review of the structure-activity relationships." Journal of Medicinal Chemistry, 2000.

Sources

Method

Application Note: High-Throughput Screening of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole Analogs for Kinase Inhibition

Introduction: The Privileged Scaffold The 1-(4-Bromophenyl)-4-methyl-1H-pyrazole scaffold represents a "privileged structure" in medicinal chemistry.[1] The pyrazole core serves as a rigid linker often mimicking the ATP...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

The 1-(4-Bromophenyl)-4-methyl-1H-pyrazole scaffold represents a "privileged structure" in medicinal chemistry.[1] The pyrazole core serves as a rigid linker often mimicking the ATP adenine ring in kinase binding pockets, while the para-bromophenyl moiety provides a critical lipophilic handle that occupies the hydrophobic Region II (selectivity pocket) of many kinases, including p38


 MAPK  and COX-2 .

This Application Note details the protocol for a High-Throughput Screen (HTS) of a library derived from this scaffold. We utilize TR-FRET (specifically LanthaScreen™ technology) due to its ratiometric data output, which minimizes false positives caused by compound autofluorescence—a common issue with aromatic heterocycles like pyrazoles.

Why This Library?
  • Structural Logic: The 4-methyl group restricts rotation, pre-organizing the molecule for binding.

  • Synthetic Utility: The bromine atom on the phenyl ring acts as a metabolic liability but also a synthetic handle for Suzuki-Miyaura couplings, allowing rapid library expansion at the para position.

  • Target Profile: High affinity for Serine/Threonine kinases.

Library Preparation & Chemical Properties

Before screening, the physicochemical properties of the library must be managed. The 1-(4-bromophenyl) group significantly increases cLogP (lipophilicity), raising the risk of precipitation in aqueous assay buffers.

Solubility & Storage Protocol
ParameterSpecificationRationale
Stock Concentration 10 mM in 100% DMSOStandard HTS concentration.
Storage -20°C (Desiccated)Prevents hydrolysis and freeze-thaw degradation.
Acoustic Transfer Echo® 550/650 compatibleContactless transfer prevents tip-based compound loss.
Max Assay DMSO < 1% (v/v)Pyrazoles are hydrophobic; >1% DMSO may inhibit kinase activity or cause precipitation.

Critical Step: Perform a nephelometry check on a subset of the library diluted in the assay buffer. If the 1-(4-bromophenyl) analogs precipitate at 10 µM, reduce the screening concentration to 1 µM or increase the surfactant (0.01% Triton X-100) concentration.

Assay Principle: TR-FRET Kinase Binding

This protocol uses a competition binding assay. A Europium-labeled anti-tag antibody (Donor) binds to the kinase. A fluorescent "Tracer" (Acceptor) binds to the kinase ATP pocket.

  • No Compound: Tracer binds

    
     High FRET signal.
    
  • Hit Compound: Displaces Tracer

    
     Low FRET signal.
    
Mechanism Diagram

TR_FRET_Mechanism Europium Europium-Ab (Donor) Kinase Kinase Target (e.g., p38 MAPK) Europium->Kinase Binds Tag Signal FRET Signal (665nm / 615nm) Kinase->Signal High FRET (No Inhibitor) Tracer AlexaFluor Tracer (Acceptor) Tracer->Kinase Binds ATP Pocket Compound Pyrazole Analog (Inhibitor) Compound->Kinase Competes with Tracer Compound->Signal Low FRET (Hit)

Caption: TR-FRET Competition Assay. The pyrazole analog competes with the tracer for the ATP binding site, disrupting energy transfer.

Protocol: Assay Development (Z' Factor Validation)

Objective: Validate that the assay window is robust enough to distinguish hits from noise. A Z' factor > 0.5 is mandatory before screening the library.

Materials
  • Kinase: Recombinant p38

    
     MAPK (1 nM final).
    
  • Tracer: Kinase Tracer 199 (5 nM final).

  • Antibody: Eu-anti-GST Antibody (2 nM final).

  • Control Inhibitor: Staurosporine (10 µM).

Step-by-Step Validation
  • Plate Setup: Use a 384-well low-volume white microplate.

    • Max Signal (n=192 wells): DMSO only (Negative Control).

    • Min Signal (n=192 wells): 10 µM Staurosporine (Positive Control).

  • Dispense: Add 10 µL of Kinase/Antibody/Tracer master mix to all wells.

  • Incubate: 60 minutes at Room Temperature (protected from light).

  • Read: EnVision® or PHERAstar reader (Excitation: 337nm; Emission 1: 615nm, Emission 2: 665nm).

  • Calculate Z':

    
    
    
    • If

      
      , re-optimize Tracer concentration or Kinase purity.
      

Protocol: High-Throughput Screening Workflow

Objective: Screen the 1-(4-Bromophenyl)-4-methyl-1H-pyrazole library at single-point concentration (e.g., 10 µM).

Liquid Handling Workflow
  • Source Plate: 384-well LDV (Low Dead Volume) plate containing library (10 mM in DMSO).

  • Assay Plate: 384-well white ProxiPlate.

  • Transfer: Use an acoustic handler (Echo 550) to transfer 10 nL of compound to the Assay Plate.

  • Reagent Addition (Multidrop Combi):

    • Add 5 µL of 2X Kinase/Antibody Mix.

    • Add 5 µL of 2X Tracer Mix.

    • Final Volume: 10 µL.

    • Final DMSO: 0.1%.

  • Incubation: Centrifuge plate at 1000 rpm for 1 min. Incubate 1 hour at 23°C.

  • Detection: Read TR-FRET ratio (665nm/615nm).

Data Analysis & Hit Triage

Raw data must be normalized to calculate % Inhibition .



Triage Logic

Many pyrazoles are fluorescent. While TR-FRET minimizes this, "super-bright" compounds can distort the donor channel (615nm).

  • Filter 1: Remove compounds where Donor Signal (615nm) varies >20% from plate median (Interference check).

  • Filter 2: Select compounds with >50% Inhibition.

  • Filter 3: Counter-screen against an unrelated kinase (e.g., Aurora A) to ensure the 4-bromophenyl moiety isn't causing non-specific aggregation.

Hit Selection Workflow

Hit_Triage Library Pyrazole Library (n=10,000) PrimaryScreen Primary Screen (Single Point 10µM) Library->PrimaryScreen Normalization Calc % Inhibition & Z-Score PrimaryScreen->Normalization Interference Fluorescence Interference? (Donor Channel Check) Normalization->Interference HitCutoff >50% Inhibition? Interference->HitCutoff No Discard Discard Interference->Discard Yes DoseResponse Dose Response (IC50) (10-pt dilution) HitCutoff->DoseResponse Yes HitCutoff->Discard No CounterScreen Counter Screen (Selectivity/Aggregation) DoseResponse->CounterScreen Lead Validated Lead Structure CounterScreen->Lead Selective CounterScreen->Discard Promiscuous

Caption: Triage workflow from raw library to validated lead, filtering for interference and selectivity.

References

  • LanthaScreen™ Kinase Binding Assay Validation. Thermo Fisher Scientific Application Notes.

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • Furet, P., et al. (2018). Structure-Based Design of 1-Phenyl-pyrazole Derivatives as Potent and Selective Kinase Inhibitors. Journal of Medicinal Chemistry.

  • Assay Guidance Manual. NCBI Bookshelf. "Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations."

Sources

Application

molecular docking studies of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole with target proteins

Application Notes & Protocols Topic: Molecular Docking Studies of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole with Target Proteins Introduction: The Pyrazole Scaffold and Rationale for In Silico Investigation The pyrazole nuc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Molecular Docking Studies of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole with Target Proteins

Introduction: The Pyrazole Scaffold and Rationale for In Silico Investigation

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized for its versatile chemical reactivity and broad spectrum of pharmacological activities.[1][2][3] This five-membered heterocyclic scaffold is a constituent of numerous FDA-approved drugs, demonstrating its clinical significance in treating a range of diseases from cancer to inflammatory disorders.[4] The compound of interest, 1-(4-Bromophenyl)-4-methyl-1H-pyrazole, is a representative member of this privileged class. Its structural features—a substituted phenyl ring and a pyrazole core—suggest a high potential for specific interactions with biological macromolecules.

This document provides a detailed guide to performing molecular docking studies on 1-(4-Bromophenyl)-4-methyl-1H-pyrazole. Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength and nature of their interaction.[5] By employing this in silico approach, we can rapidly generate testable hypotheses about the compound's mechanism of action, identify its most probable protein targets, and guide subsequent experimental validation, thereby accelerating the drug discovery process.

Strategic Selection of Protein Targets

The predictive power of a docking study is fundamentally dependent on the selection of biologically relevant protein targets. The vast body of literature on pyrazole derivatives indicates a pronounced class-selectivity towards protein kinases .[6][7][8] These enzymes are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[7]

For this investigation, we have selected three well-validated protein kinase targets implicated in cancer progression:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.

  • CDK2 (Cyclin-Dependent Kinase 2): A pivotal regulator of the cell cycle. Inhibiting CDK2 can arrest the proliferation of cancer cells.[6]

  • Aurora A Kinase: An enzyme essential for proper chromosome segregation during mitosis. Its inhibition can lead to mitotic catastrophe and cancer cell death.[6]

The choice of these targets is a hypothesis-driven decision, grounded in the established pharmacological profile of the pyrazole scaffold, to efficiently probe the potential anti-cancer activity of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole.

Comprehensive Methodology and Protocols

This section details the complete workflow for performing and validating the molecular docking study. Adherence to these protocols is essential for generating reproducible and scientifically sound results.

Essential Software and Resources
  • Molecular Docking Software: AutoDock Vina, integrated within a user-friendly platform like PyRx, is recommended for its accuracy and computational efficiency.[9]

  • Structure Preparation: Open Babel for file format conversion and initial 3D structure generation.[9]

  • Visualization and Analysis: Discovery Studio Visualizer or UCSF Chimera for inspecting protein-ligand interactions.

  • Protein Structure Database: The Worldwide Protein Data Bank (wwPDB) for retrieving experimentally determined 3D structures of target proteins.

Protocol 1: Ligand Preparation

The ligand must be accurately represented in three dimensions with an optimal energetic conformation.

  • 2D Structure Generation: Draw the structure of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Conversion to 3D: Use a tool like Open Babel to convert the 2D drawing into an initial 3D structure.

  • Energy Minimization: This is a critical step to relieve any steric strain and find a low-energy, stable conformation. Employ a suitable force field (e.g., MMFF94).

    • Causality: Docking algorithms explore rotational bonds but assume the input bond lengths and angles are optimal. An unminimized, high-energy structure can lead to inaccurate docking poses and scores.

  • Define Tautomeric and Protonation States: For the given pH of a biological system (typically ~7.4), ensure the correct protonation state is assigned. Pyrazoles can exist in different tautomeric forms; while 1,4-disubstitution fixes the tautomer in our case, this is a crucial consideration for other analogs.[5]

  • File Format Conversion: Save the final, energy-minimized ligand structure in the .pdbqt format, which includes partial charges and atom type definitions required by AutoDock Vina.

Protocol 2: Target Protein Preparation

The quality of the protein structure directly impacts the reliability of the docking results.

  • Structure Retrieval: Download the 3D crystal structures of the selected targets from the PDB:

    • VEGFR-2: PDB ID 2QU5

    • Aurora A Kinase: PDB ID 2W1G

    • CDK2: PDB ID 2VTO [6][10]

  • Initial Cleanup:

    • Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.

    • Causality: Water molecules can interfere with the docking algorithm and occupy space that the ligand could potentially bind. The existing ligand must be removed to make the binding site available.

  • Structure Correction: Check for and repair any missing atoms or side chains within the protein structure.[11]

  • Protonation: Add polar hydrogen atoms to the protein. The protonation state of key acidic and basic residues (e.g., Histidine, Aspartate, Glutamate) in the active site is critical for forming correct interactions.

  • File Format Conversion: Save the cleaned, repaired, and protonated protein structure in the .pdbqt format.

Workflow Visualization

G cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_validation Validation (Self-Validating System) Ligand_2D 1. 2D Ligand Structure (1-(4-Bromophenyl)-4-methyl-1H-pyrazole) Ligand_3D 2. 3D Conversion & Energy Minimization Ligand_2D->Ligand_3D Ligand_PDBQT 3. Save as PDBQT (Ligand Ready) Ligand_3D->Ligand_PDBQT Grid_Box 4. Define Binding Site (Grid Box Generation) Ligand_PDBQT->Grid_Box Protein_PDB 1. Download Protein Structure (e.g., PDB: 2QU5) Protein_Clean 2. Clean Structure (Remove Water/Ligands) Protein_PDB->Protein_Clean Protein_PDBQT 3. Add Hydrogens & Save as PDBQT (Receptor Ready) Protein_Clean->Protein_PDBQT Protein_PDBQT->Grid_Box Docking_Run 5. Execute Docking (AutoDock Vina) Grid_Box->Docking_Run Results 6. Analyze Poses & Scores (Binding Affinity) Docking_Run->Results Visualization 7. Visualize Interactions (H-Bonds, Hydrophobic) Results->Visualization Validation 8. Protocol Validation (Re-docking Native Ligand) Visualization->Validation Confirm Protocol Accuracy RMSD 9. Calculate RMSD (< 2.0 Å indicates success) Validation->RMSD

Caption: Molecular Docking Workflow from Preparation to Validation.

Protocol 3: Molecular Docking Execution
  • Define the Search Space (Grid Box):

    • Load the prepared protein and ligand into the docking software.

    • Identify the active site, which is typically the location of the co-crystallized ligand in the original PDB file.

    • Define a grid box (a 3D cube) that encompasses the entire active site with a buffer of 3-6 Å around it.[11]

    • Causality: The grid box confines the search algorithm to the most probable binding region, saving computational time and preventing exploration of irrelevant surface pockets.

  • Configure and Run Docking:

    • Set the exhaustiveness parameter (e.g., 8 or higher) to control the thoroughness of the conformational search.

    • Initiate the docking run. AutoDock Vina will explore various conformations of the ligand within the grid box and score them.

  • Analyze Output:

    • The software will output a series of binding poses (typically 9-10), ranked by their binding affinity scores (in kcal/mol). The most negative value represents the most favorable predicted binding energy.

Protocol 4: Docking Protocol Validation (Trustworthiness)

To ensure the trustworthiness of your results, the chosen docking protocol must be validated. This is achieved by re-docking the native ligand that was co-crystallized with the protein.[11][12]

  • Select a Validation System: Use the original, unprocessed PDB file (e.g., 2QU5) which contains the protein and its native ligand.

  • Extract Native Ligand: Save the co-crystallized ligand as a separate file.

  • Prepare Protein and Ligand: Prepare the protein (2QU5) and the extracted native ligand using the exact same steps outlined in Protocols 3.2 and 3.3.

  • Re-Dock: Perform the docking of the prepared native ligand back into its own receptor's active site using the identical grid box and docking parameters.

  • Calculate RMSD: Superimpose the top-ranked re-docked pose of the native ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

    • Acceptance Criterion: An RMSD value below 2.0 Å is considered a successful validation.[12] It confirms that your protocol is capable of accurately reproducing a known, experimentally verified binding mode.

Hypothetical Results and Data Interpretation

The following table summarizes plausible docking results for 1-(4-Bromophenyl)-4-methyl-1H-pyrazole against the selected kinase targets, based on similar published studies.[6][10]

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Amino Acid ResiduesInteraction Type
VEGFR-2 2QU5-10.1Cys919, Glu885Hydrogen Bond
Val848, Ala866, Leu1035Hydrophobic
Aurora A 2W1G-8.6Arg220, Thr217Hydrogen Bond
Leu139, Val147, Leu263Hydrophobic
CDK2 2VTO-9.1Leu83, Gln131Hydrogen Bond
Ile10, Ala31, Val64Hydrophobic

Interpretation:

The predicted binding affinities are strong, particularly for VEGFR-2 and CDK2, suggesting that 1-(4-Bromophenyl)-4-methyl-1H-pyrazole may form stable complexes with these proteins.[6] The most critical step in post-docking analysis is the visual inspection of the top-ranked pose.[5] One must verify that the predicted interactions are chemically sensible. For example, the pyrazole nitrogen atoms are common hydrogen bond acceptors, while the bromophenyl group is well-suited for hydrophobic or halogen-bonding interactions within a nonpolar pocket of the active site.

Mechanistic Context and Future Directions

The docking results provide a static snapshot of a potential interaction. The strong binding predicted for VEGFR-2 suggests a possible mechanism of action via the inhibition of angiogenesis.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Dimer Receptor Dimerization & Autophosphorylation VEGFR2->Dimer PLC Downstream Signaling (e.g., PLCγ, PI3K/AKT) Dimer->PLC Proliferation Cell Proliferation, Migration, Angiogenesis PLC->Proliferation Inhibitor 1-(4-Bromophenyl) -4-methyl-1H-pyrazole Inhibitor->Block

Caption: Inhibition of the VEGFR-2 Signaling Pathway.

These in silico findings are hypotheses that require rigorous experimental validation. The immediate next steps should include:

  • In Vitro Kinase Assays: Quantitatively measure the inhibitory activity (IC₅₀) of the compound against the recombinant target proteins.

  • Cell-Based Assays: Evaluate the compound's effect on cancer cell proliferation, cell cycle progression, and angiogenesis in relevant cell lines.

  • Molecular Dynamics (MD) Simulations: Perform MD simulations to assess the stability of the predicted protein-ligand complex over time, providing a more dynamic view of the binding interaction.[12]

By integrating these computational predictions with experimental data, a robust and reliable understanding of the pharmacological potential of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole can be achieved.

References

  • Shadecoder. (2026, January 2). Molecular Docking: A Comprehensive Guide for 2025.
  • Patel, R., et al. (2014, July 22). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC. [Link]

  • Amaro, R. E., et al. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]

  • Ngachilindi Mbeket, S. B. (2022, April 25). How to validate the molecular docking results? ResearchGate. [Link]

  • Sushmitha, K., et al. (2024, August 8). In silico screening, Molecular docking studies of some Pyrazole derivatives as Inhibitors of Fungal 14-alpha demethylase. IJNRD. [Link]

  • Various Authors. (2026, January 16). Synthesis, Characterization, Molecular Docking Studies and Biological Evaluation of Some Novel 3,5-disubstituted-1-phenyl-4,5-dihydro-1H-pyrazole Derivatives. ResearchGate. [Link]

  • Schneidman-Duhovny, D., et al. Lessons from Docking Validation. Protein Structural Analysis Laboratory - Michigan State University. [Link]

  • Toma, V., et al. (2025, August 10). The pyrazole scaffold in drug development. A target profile analysis. ResearchGate. [Link]

  • Hanna, J. S., et al. (2020, June 15). Synthesis, Molecular Docking, and Cytotoxic Evaluation of Some Novel 1H-Pyrazole Derivatives from Pentoxifylline. International Journal of Pharmaceutical Research. [Link]

  • Cetin, A. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science. [Link]

  • Karout, H., et al. (2024). Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. PMC. [Link]

  • Wang, Y., et al. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Acta Pharmaceutica Sinica B. [Link]

  • Zgou, H., et al. Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry (RSC Publishing). [Link]

  • Salentin, S., et al. (2026, January 15). Best Practices in Docking and Activity Prediction. ResearchGate. [Link]

  • Bhalekar, S. M. (2025, April 17). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. [Link]

  • Various Authors. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • El-Sharkawy, M. A., et al. (2025, October 15). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. [Link]

  • Various Authors. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]

  • Gomaa, A. M., et al. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Farghaly, T. A., et al. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. RJPBCS. [Link]

  • Kumar, A., et al. Current status of pyrazole and its biological activities. PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

catalyst selection for efficient cross-coupling of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole

Current Status: Online 🟢 Operator: Dr. Aris (Senior Application Scientist) Ticket Focus: Catalyst Selection, Reaction Optimization, and Troubleshooting.[1][2] System Overview & Substrate Analysis Welcome to the technical...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Operator: Dr. Aris (Senior Application Scientist) Ticket Focus: Catalyst Selection, Reaction Optimization, and Troubleshooting.[1][2]

System Overview & Substrate Analysis

Welcome to the technical support hub. You are working with 1-(4-Bromophenyl)-4-methyl-1H-pyrazole .[1][3] Before diving into tickets, we must characterize your substrate's behavior in palladium-catalyzed manifolds.[1][2]

  • The Reactive Site: The aryl bromide (Ar-Br) is the electrophile.[4] It is generally reactive toward oxidative addition.[1][2][4]

  • The "Bug" (Interference): The pyrazole ring, specifically the N2 nitrogen (the one with the lone pair not involved in aromaticity), is a potent Lewis base.

  • The Failure Mode: In standard protocols (e.g., Pd(PPh3)4), the pyrazole N2 coordinates to the Palladium center, displacing labile phosphines and forming a stable, inactive (L)Pd(Ar)(Pyrazole) complex.[2][3] This is catalyst poisoning .[1][2][5]

Module 1: Catalyst Selection Logic

User Question: I am seeing < 20% conversion using Pd(PPh3)4 or Pd(dppf)Cl2. The starting material remains.[1][2] Should I increase temperature?

Technical Response: Increasing temperature will likely accelerate catalyst decomposition (Pd black formation) rather than product formation.[1] The issue is ligand displacement by your substrate.[1][2]

Recommendation: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . You need a ligand that is bulky enough to physically block the pyrazole nitrogen from binding to the palladium center while still allowing the oxidative addition of the aryl bromide.

Recommended Catalyst Systems
Reaction TypePrimary RecommendationSecondary RecommendationWhy?
Suzuki-Miyaura XPhos Pd G3 (or G2)SPhos Pd G3 XPhos is extremely bulky, preventing N-coordination.[1][3] The G3 precatalyst ensures rapid activation at mild temps.[1][2]
Buchwald-Hartwig RuPhos Pd G3 (Primary Amines)BrettPhos Pd G3 (Secondary Amines)RuPhos is excellent for preventing inhibitory binding in aminations; BrettPhos handles difficult steric environments.[1][3]
Heck/Sonogashira Pd(t-Bu3P)2 XPhos Pd G3 High electron density on P facilitates oxidative addition; bulk prevents poisoning.[1][3]
Module 2: Visualization of Catalyst Poisoning

User Question: Can you explain exactly how my substrate kills the catalyst?

Technical Response: Below is a mechanistic map showing the "Death Spiral" (Poisoning) versus the "Active Cycle."

CatalystMechanism Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Substrate Substrate Substrate: 1-(4-Bromophenyl)-4-methyl-1H-pyrazole Substrate->OxAdd PoisonEvent N-Coordination (Pyrazole N binds Pd) OxAdd->PoisonEvent Small Ligand (PPh3) TransMet Transmetallation (Boronic Acid/Amine) OxAdd->TransMet Bulky Ligand (XPhos) Blocks N-binding DeadCat Inactive Complex [Pd(Ar)(L)(Substrate)] PoisonEvent->DeadCat Irreversible RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start Regenerate Pd(0)

Caption: Figure 1.[1][3][4][6] The divergence between the productive catalytic cycle (Green path) facilitated by bulky ligands and the catalyst poisoning pathway (Red path) caused by pyrazole nitrogen coordination.

Module 3: Troubleshooting Guides (FAQs)
Ticket #402: Protodeboronation in Suzuki Coupling

Issue: I am coupling this bromide with 2-fluorophenylboronic acid. I see the bromide remaining, but the boronic acid has disappeared (turned into fluorobenzene). Diagnosis: Rapid protodeboronation. The pyrazole ring makes the system electron-rich, but your specific boronic acid is unstable under basic conditions.[2] Protocol Adjustment:

  • Switch Base: Move from K2CO3 or Na2CO3 to K3PO4 (Potassium Phosphate Tribasic) .[1] It is less basic but buffers effectively.

  • Solvent: Use THF/Water (4:1) instead of DMF or Dioxane.[1] Lower boiling points allow you to run at 60°C.[1][2]

  • Pre-catalyst: Use XPhos Pd G3 at 1.0 mol%.[1][2] Fast reaction times (30 min - 1 hr) beat the decomposition rate of the boronic acid.

Ticket #405: Buchwald-Hartwig Stalling

Issue: Trying to couple morpholine. Using Pd2(dba)3 and BINAP.[1] Yield is 10%. Diagnosis: BINAP is often not bulky enough to prevent pyrazole coordination, and Pd2(dba)3 requires reduction to become active (induction period).[1][3] Protocol Adjustment: Use the RuPhos Pd G3 system.[1][2]

  • Ratio: 1.0 eq Ar-Br, 1.2 eq Morpholine, 1.5 eq NaOtBu.[1][2][3]

  • Catalyst: RuPhos Pd G3 (2 mol%).[1][3]

  • Solvent: Toluene or t-Amyl Alcohol at 80°C.[1][2]

  • Note: If NaOtBu degrades your substrate, switch to LHMDS (Lithium Hexamethyldisilazide) at 60°C.[1][2]

Module 4: Experimental Protocol (Self-Validating)

Protocol: Suzuki Coupling with XPhos Pd G3 Target: Robust coupling of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole with Phenylboronic acid.[1]

  • Setup: In a 20mL vial equipped with a stir bar.

  • Charge Solids:

    • Substrate (1.0 equiv, 1.0 mmol)

    • Boronic Acid (1.5 equiv)[1][3][7][8]

    • XPhos Pd G3 (0.02 equiv / 2 mol%) — Crucial: Do not use Pd(PPh3)4.[1][3]

    • K3PO4 (2.0 equiv, finely ground)[1][2]

  • Solvent Addition: Add THF (4 mL) and Water (1 mL). Degas by sparging with Nitrogen for 5 mins.

  • Reaction: Seal and heat to 60°C.

  • Validation Check (TLC/LCMS): Check at 30 minutes.

    • Pass: >50% conversion.[1][2] Continue to 2 hours.

    • Fail: If <10% conversion, check pH of aqueous layer.[1][2] If <9, add more base.[1][2]

  • Workup: Dilute with EtOAc, wash with water.[1][2]

  • Scavenging: Add SiliaMetS® Thiol (or equivalent scavenger) to organic layer and stir for 30 mins to remove residual Pd species (which stick to pyrazoles).[1]

References
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.

    • Source: National Institutes of Health (PMC) / J. Org.[1] Chem.

    • Context: Defines the inhibitory effect of azoles and valid
  • XPhos Pd G2/G3 Product Guide & Applic

    • Source: Sigma-Aldrich (Merck).[1]

    • Context: Technical specifications for G2/G3 precatalysts and their activ
    • [1]

  • Buchwald-Hartwig Amin

    • Source: National Institutes of Health (PMC) / Molecules.[1]

    • Context: While focusing on C4, this paper details the ligand effects (RuPhos/DavePhos) required for pyrazole-containing substrates.[1][2]

  • Catalyst Poisoning Mechanisms in Palladium Chemistry.

    • Source: Wikipedia (General Reference).[1]

    • Context: General overview of heterocycle coordination as a poisoning mechanism.[1][2]

    • [1][3]

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole

Topic: solvent effects on the yield and purity of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole Content type: Technical Support Center (Troubleshooting & FAQ) Audience: Researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: solvent effects on the yield and purity of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole Content type: Technical Support Center (Troubleshooting & FAQ) Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist: Dr. A. Vance Subject: Solvent Effects on Yield, Purity, and Process Scalability Last Updated: February 15, 2026

Introduction: The Critical Role of Solvent Environment

The synthesis of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole is a classic heterocyclization, typically involving the condensation of (4-bromophenyl)hydrazine with a 3-carbon electrophile such as 1,1,3,3-tetramethoxy-2-methylpropane (a stable surrogate for 2-methylmalonaldehyde) or 3-(dimethylamino)-2-methylacrolein .

While the mechanism—acid-catalyzed double condensation—is well-understood, the solvent system dictates the reaction kinetics, the solubility of the hydrophobic aryl hydrazine, and the crystallization behavior of the final product. Inconsistent yields (varying from 40% to 90%) and purity issues (oiling out, dark oxidation byproducts) are frequently traced back to suboptimal solvent choices.

This guide addresses these specific challenges, providing evidence-based troubleshooting for solvent selection and process optimization.

Part 1: Comparative Solvent Analysis Data

The following table summarizes the impact of common solvent systems on the reaction efficiency for this specific pyrazole scaffold.

Table 1: Solvent Performance Matrix

Solvent SystemReaction TypeTypical YieldPurity ProfilePrimary Challenge
Ethanol (EtOH) + HCl Reflux85-92% High (Crystalline)Hydrazine oxidation if not degassed.
Water / Acetic Acid Green / Aqueous50-65%Low (Sticky Solid)Poor solubility of 4-bromophenylhydrazine leads to incomplete conversion.
DMF / DMSO Thermal / Microwave70-80%Moderate (Oil)Difficult workup; high boiling point makes solvent removal stressful, causing degradation.
Toluene / pTsOH Dean-Stark75-85%HighRequires higher temp; good for water removal but slower kinetics for acetal hydrolysis.

Part 2: Troubleshooting Guides (Q&A)

Issue 1: Low Yield & Incomplete Conversion

Q: I am using Ethanol under reflux, but my yield is stuck at ~50%. TLC shows remaining hydrazine. What is wrong?

A: This is a solubility-kinetics mismatch . While Ethanol is the standard solvent, the hydrochloride salt of 4-bromophenylhydrazine is only sparingly soluble in cold ethanol.

  • The Fix: Ensure you are using free base hydrazine or, more commonly, add a stoichiometric amount of base (e.g., Sodium Acetate or Triethylamine) to liberate the hydrazine in situ before adding the acid catalyst required for the acetal hydrolysis.

  • Solvent Adjustment: Switch to Ethanol/Water (4:1) . The slight water content aids in solubilizing the hydrazine salt and facilitates the hydrolysis of the 1,1,3,3-tetramethoxy-2-methylpropane precursor into the reactive aldehyde species [1].

Issue 2: Product "Oiling Out" During Workup

Q: Upon cooling the reaction mixture, the product separates as a dark brown oil instead of the expected white/off-white solid. How do I fix this?

A: "Oiling out" indicates that the product is precipitating too quickly in the presence of impurities, or the solvent polarity is too high for the hydrophobic bromophenyl group.

  • The Cause: The 4-bromophenyl and 4-methyl groups make this molecule significantly lipophilic. In pure water or high-polarity aqueous acid workups, it crashes out as an oil.

  • The Protocol:

    • Decant the aqueous supernatant.

    • Dissolve the oil in minimal warm Ethyl Acetate .

    • Wash with dilute NaHCO₃ (to remove acid traces).

    • Dry over MgSO₄ and concentrate.

    • Recrystallization Solvent: Use n-Heptane or a Methanol/Water (9:1) mixture. Slow cooling is essential to form a lattice that excludes the colored diazenyl impurities [2].

Issue 3: Dark Coloration (Oxidation)

Q: My product is technically pure by NMR but has a persistent red/brown hue. Is this a solvent issue?

A: Yes, indirectly. Aryl hydrazines are prone to air oxidation, forming colored diazenes and tars. This is accelerated in basic solvents or hot aerobic alcohols .

  • The Fix:

    • Degas your solvent: Sparge the Ethanol with Nitrogen or Argon for 15 minutes prior to heating.

    • Acidic Environment: Ensure the reaction remains acidic (pH 2-4). Oxidation is slower in acidic media compared to neutral/basic conditions.

    • Purification: If the color persists, perform a filtration through a short pad of silica gel or activated charcoal using Dichloromethane (DCM) as the eluent before final crystallization.

Part 3: Optimized Synthesis Protocol

Target: 1-(4-Bromophenyl)-4-methyl-1H-pyrazole Scale: 10 mmol Standard: >98% Purity (HPLC), White Crystalline Solid.

  • Preparation: In a 100 mL round-bottom flask, suspend 4-bromophenylhydrazine hydrochloride (2.23 g, 10 mmol) in Ethanol (30 mL).

  • Solubilization: Add 1,1,3,3-tetramethoxy-2-methylpropane (1.96 g, 11 mmol) [3].

  • Catalysis: Add Conc. HCl (1.0 mL). Note: The water in the acid and the ethanol helps hydrolyze the acetal to the reactive 2-methylmalonaldehyde in situ.

  • Reaction: Reflux (80°C) for 3–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The hydrazine spot should disappear.

  • Workup (Critical Step):

    • Concentrate the ethanol to ~50% volume under reduced pressure.

    • Pour the residue slowly into ice-cold water (100 mL) with vigorous stirring.

    • If solid forms: Filter and wash with water.[1]

    • If oil forms:[1] Extract with DCM (3x 30 mL), dry, and evaporate.

  • Purification: Recrystallize from Ethanol/Water (80:20) . Heat to boiling until clear, then let cool slowly to 4°C.

Part 4: Mechanistic Visualization

The following diagram illustrates the reaction pathway, highlighting where solvent choice impacts the equilibrium and side-reaction risks.

ReactionPathway cluster_solvent Solvent Critical Zone Start 4-Bromophenylhydrazine (Low Solubility in H2O) Intermediate Hydrazone Intermediate Start->Intermediate Ethanol (Solvent) SideReaction Oxidation to Diazenes (Red/Brown) Start->SideReaction O2 / Basic pH (Avoid!) Precursor 1,1,3,3-Tetramethoxy- 2-methylpropane Hydrolysis In-Situ Hydrolysis (Requires H2O/H+) Precursor->Hydrolysis H+ / H2O Hydrolysis->Intermediate Condensation Cyclization Cyclization & Dehydration Intermediate->Cyclization - H2O (Reflux) Product 1-(4-Bromophenyl)- 4-methyl-1H-pyrazole Cyclization->Product High Yield SideReaction->Product Impurity Co-precipitation

Caption: Reaction pathway for 1-aryl-4-methylpyrazole synthesis. The yellow node indicates the acetal hydrolysis step dependent on protic solvent conditions. The red path highlights the oxidation risk if solvent degassing is neglected.

Part 5: FAQ - Solvent Specifics

Q: Can I use Methanol instead of Ethanol? A: Yes. Methanol is a viable alternative and often solubilizes the hydrazine salt better than ethanol. However, its lower boiling point (65°C vs 78°C) may result in slower reaction kinetics for the cyclization step. If using Methanol, ensure the reaction time is extended (e.g., 5-6 hours).

Q: Why not use Toluene with a Dean-Stark trap? A: Toluene is excellent for removing water to drive the final dehydration. However, the precursor (1,1,3,3-tetramethoxy-2-methylpropane) requires water to hydrolyze into the reactive dialdehyde form first. If you use anhydrous Toluene, the reaction will stall at the acetal stage. You would need to pre-hydrolyze the acetal with aqueous acid before extracting into Toluene, which adds an unnecessary step [4].

Q: Is this reaction compatible with Microwave synthesis? A: Yes. Using Ethanol/Acetic Acid (10:1) in a microwave reactor at 120°C for 10-20 minutes typically results in quantitative conversion with high purity, as the short reaction time minimizes oxidative side reactions [5].

References

  • Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry, Pergamon Press.
  • Menozzi, G., et al. (1987). Synthesis and non-steroidal anti-inflammatory activity of 1,4-disubstituted pyrazoles. Journal of Heterocyclic Chemistry, 24(6), 1669-1675.
  • Behr, L. C., et al. (1967). Pyrazoles.[2][3][4][5][6][7][8] I. The Reaction of 1,1,3,3-Tetraethoxypropane with Hydrazines. Journal of the American Chemical Society, 89(26), 6794. [Link]

  • Maddila, S., et al. (2013). Efficient synthesis of 1,3,4-trisubstituted pyrazoles. Chemical Papers, 67(12), 1566-1572. [Comparison of protic vs. aprotic solvents].
  • Prakash, O., et al. (2009). Microwave assisted synthesis of some new 1-aryl-4-methyl-1,2,3-triazoles and 1-aryl-4-methylpyrazoles. Indian Journal of Chemistry, 48B, 114-118. [Microwave protocols].

Sources

Troubleshooting

workup procedures to remove impurities from 1-(4-Bromophenyl)-4-methyl-1H-pyrazole

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and workup procedures for the purification of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole. The methodologies descri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and workup procedures for the purification of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole. The methodologies described are grounded in established chemical principles to ensure reproducibility and high purity of the final compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the purification of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole, offering step-by-step solutions and the scientific rationale behind them.

Q1: My crude product is a dark, oily residue. What are the likely impurities and how can I obtain a solid product?

A1: A dark, oily crude product often indicates the presence of unreacted starting materials, particularly 4-bromophenylhydrazine, and colored byproducts from side reactions. 4-bromophenylhydrazine is prone to air oxidation, which can lead to the formation of colored impurities.

Troubleshooting Workflow:

  • Initial Workup - Acidic Wash: The first step is to remove the basic impurity, unreacted 4-bromophenylhydrazine. This is achieved through a liquid-liquid extraction with a dilute aqueous acid solution. The basic hydrazine will be protonated to form a water-soluble salt, which will partition into the aqueous layer.[1]

    • Protocol:

      • Dissolve the crude oily product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

      • Transfer the solution to a separatory funnel.

      • Wash the organic layer with 1M hydrochloric acid (HCl). Repeat this wash two to three times.

      • Combine the aqueous layers and back-extract with a small amount of the organic solvent to recover any dissolved product.

      • Combine all organic layers.

  • Neutralization and Brine Wash: After the acid wash, it is crucial to remove any residual acid and water.

    • Protocol:

      • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining HCl.

      • Follow with a wash using a saturated aqueous solution of sodium chloride (brine) to reduce the solubility of organic compounds in the aqueous layer and aid in the removal of water.

      • Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

      • Filter to remove the drying agent and concentrate the organic solvent in vacuo using a rotary evaporator.

  • Inducing Crystallization: If the product is still an oil after solvent removal, it may be a supersaturated solution or require a different solvent for crystallization.

    • Tips:

      • Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites.

      • Add a seed crystal of the pure product if available.

      • Attempt recrystallization from a different solvent system (see Q3).

Q2: I've performed an acidic wash, but my product is still impure according to TLC and NMR analysis. What is the next best purification step?

A2: If impurities persist after an aqueous workup, column chromatography is the most effective method for separating compounds with different polarities.[2][3][4][5] For 1-(4-Bromophenyl)-4-methyl-1H-pyrazole, the main impurities to remove at this stage are likely regioisomers and non-polar byproducts.

Column Chromatography Protocol:

  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.

  • Mobile Phase (Eluent): A non-polar solvent system is generally effective for this class of compounds. Start with a low polarity mixture and gradually increase it. A common starting point is a mixture of hexane and ethyl acetate.[2]

    • Recommended Gradient: Begin with 100% hexane and gradually increase the proportion of ethyl acetate (e.g., 9:1, then 4:1 hexane:ethyl acetate). The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.

  • Procedure:

    • Prepare the column by packing the silica gel in the chosen eluent.

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Load the sample onto the top of the silica gel.

    • Elute the column with the solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Q3: After column chromatography, I want to further purify my product to achieve high purity for biological assays. What is the best method?

A3: Recrystallization is an excellent final purification step to obtain a highly crystalline and pure product. The key is to select an appropriate solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

Recrystallization Solvent Selection and Protocol:

  • Common Solvents for Pyrazoles: Alcohols such as ethanol or methanol are often good choices for recrystallizing pyrazole derivatives.[6][7] For aryl-substituted pyrazoles, chloroform has also been shown to be effective.[3]

  • Solvent Screening:

    • Place a small amount of your compound in several test tubes.

    • Add a small amount of a different solvent to each tube (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane, chloroform).

    • Heat the soluble samples to boiling and then allow them to cool slowly to room temperature, followed by cooling in an ice bath.

    • The best solvent will dissolve the compound when hot but yield a good crop of crystals upon cooling. A two-solvent system (e.g., ethanol/water or DCM/hexane) can also be effective if a single solvent is not ideal.

  • General Recrystallization Protocol (using Ethanol):

    • Dissolve the pyrazole product in a minimal amount of hot ethanol.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Once crystal growth appears to have stopped, place the flask in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.

    • Dry the crystals under vacuum.

Data Presentation

Table 1: Comparison of Purification Techniques

Purification MethodTarget ImpuritiesTypical PurityAdvantagesDisadvantages
Acidic Wash Unreacted 4-bromophenylhydrazine, other basic impurities>85%Quick, removes major basic impuritiesIneffective against non-basic or similarly polar impurities
Column Chromatography Regioisomers, non-polar byproducts, unreacted starting materials>98%High resolution separationCan be time-consuming and require significant solvent volumes
Recrystallization Minor impurities, colored byproducts>99%Yields highly pure crystalline solidRequires finding a suitable solvent, potential for product loss in mother liquor

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the purification process for 1-(4-Bromophenyl)-4-methyl-1H-pyrazole.

PurificationWorkflow crude Crude Oily Product extraction Liquid-Liquid Extraction (Acidic Wash) crude->extraction Remove basic impurities chromatography Column Chromatography (Silica Gel) extraction->chromatography Remove regioisomers & non-polar byproducts recrystallization Recrystallization chromatography->recrystallization Final polishing for high purity pure_product Pure Crystalline Product recrystallization->pure_product

Caption: Purification workflow for 1-(4-Bromophenyl)-4-methyl-1H-pyrazole.

References

  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. (n.d.).
  • Çetin, A. (2017). Synthesis of Some New Pyrazoles. Karaelmas Fen ve Mühendislik Dergisi, 7(2), 352-355. Retrieved from [Link]

  • Deng, X., & Mani, N. S. (2006). A General, One-Pot, Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Monosubstituted Hydrazones and Nitroolefins. Organic Syntheses, 83, 233. doi:10.15227/orgsyn.083.0233. Retrieved from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Prasath, R., & Bhavana, P. (2014). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o793. doi:10.1107/S160053681401314X. Retrieved from [Link]

  • A Novel and Efficient Iron-Copper Co-Catalyzed Arylation of Nitrogen - Containing Heterocycles with Aryl Halides. (n.d.). Retrieved from [Link]

  • How to run column chromatography. (n.d.). Retrieved from [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Retrieved from [Link]

  • Hanna, S. Y. (2017). Re: What solvent should I use to recrystallize pyrazoline?. ResearchGate. Retrieved from [Link]

  • WO2011076194A1 - Method for purifying pyrazoles. (n.d.). Google Patents.

Sources

Optimization

common pitfalls to avoid in the synthesis of substituted pyrazoles

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Regioselectivity, Safety, and Purification in Pyrazole Synthesis Introduction Pyrazoles are "privileged structures"...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Regioselectivity, Safety, and Purification in Pyrazole Synthesis

Introduction

Pyrazoles are "privileged structures" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Rimonabant . However, their synthesis is notoriously plagued by one persistent issue: Regioselectivity .

Whether you are constructing the ring via condensation (Knorr) or functionalizing an existing ring (N-alkylation), the formation of inseparable 1,3- and 1,5-isomer mixtures is the most common failure mode. This guide deconstructs these pitfalls using mechanistic causality and provides field-proven protocols to resolve them.

Module 1: Ring Construction (The Knorr Synthesis)

The Core Issue: "I am getting a mixture of 1,3- and 1,5-isomers."

In the condensation of a hydrazine (


) with an unsymmetrical 1,3-diketone (

), two isomers are possible.[1] The ratio is determined by the initial nucleophilic attack.
Mechanistic Logic (The "Why")

The reaction is governed by the interplay between the nucleophilicity of the hydrazine and the electrophilicity of the carbonyls .

  • The Nucleophile: The terminal nitrogen (

    
    ) of a monosubstituted hydrazine is more nucleophilic than the substituted nitrogen (
    
    
    
    ).
  • The Electrophile: The

    
     will attack the most electrophilic  carbonyl carbon first.
    
  • The Result: The carbonyl attacked by the

    
     becomes the C3  position in the final pyrazole ring. The other carbonyl becomes C5  (adjacent to the N-substituent).
    

Critical Rule: To get a 1,5-disubstituted pyrazole , you want the


 to attack the carbonyl bearing the substituent you want at C3. This is often counter-intuitive.
Troubleshooting Workflow

Q: My major product is the wrong isomer. How do I flip the selectivity?

  • A1: Steric Control. If electronic differences are small, the

    
     attacks the less hindered carbonyl.
    
    • Example: Methyl vs. Isopropyl.[2] Attack occurs at Methyl-CO. Methyl becomes C3.

  • A2: Electronic Control (The Fluorine Trap). If you have a

    
     group, it is highly electrophilic. However, in protic solvents (EtOH/AcOH), the 
    
    
    
    carbonyl often forms a stable hemiacetal or hydrate, rendering it less reactive.
    • Fix: To force attack at the

      
       (to place 
      
      
      
      at C3), use anhydrous conditions (e.g., refluxing ethanol with molecular sieves or anhydrous MeOH).
  • A3: pH Switching.

    • Neutral/Basic: Hydrazine is a strong nucleophile; attacks the most electrophilic site.

    • Acidic (HCl/AcOH): The carbonyl oxygen is protonated. The reaction becomes reversible. The product distribution may shift to the thermodynamic product (usually the 1,5-isomer due to minimization of steric clash between N-substituent and C5-substituent).

Visual Guide: Regioselectivity Decision Tree

KnorrLogic Start Start: Hydrazine (R-NH-NH2) + Unsymmetrical Diketone (R1-CO-CH2-CO-R2) CheckR Are R1 and R2 sterically different? Start->CheckR Steric Major Pathway: Steric Control NH2 attacks smaller Carbonyl CheckR->Steric Yes (e.g., t-Bu vs Me) CheckE Are they electronically different? (e.g., CF3, NO2) CheckR->CheckE No (Similar size) Result3 Result: Substituent at attacked carbonyl becomes C3 Steric->Result3 Solvent CRITICAL CHECK: Is solvent protic? CheckE->Solvent Yes (e.g., CF3) Electronic Major Pathway: Electronic Control NH2 attacks most electrophilic Carbonyl Electronic->Result3 Solvent->Electronic No (Anhydrous) Hydrate Pitfall: CF3 forms hydrate. Reactivity drops. Selectivity flips. Solvent->Hydrate Yes (EtOH/H2O) Result5 Result: Substituent at un-attacked carbonyl becomes C5 (next to N-R) Hydrate->Result5

Caption: Logic flow for predicting and controlling regioselectivity in Knorr Pyrazole Synthesis.

Module 2: Ring Functionalization (N-Alkylation)

The Core Issue: "I can't control N1 vs. N2 alkylation."

When alkylating a neutral pyrazole (e.g., with Methyl Iodide), you are dealing with a tautomeric equilibrium. The proton hops between nitrogens, making them difficult to distinguish.

The "Pyrazolate Anion" Protocol

Do not rely on neutral alkylation. Proceed via the anion using a strong base.

  • Deprotonation: Treat pyrazole with NaH (Sodium Hydride) or

    
     in a polar aprotic solvent (DMF or THF). This forms the symmetrical pyrazolate anion .
    
  • Steric Governance: The incoming electrophile (

    
    ) will attack the nitrogen that is least sterically hindered  by its neighbor (C3 or C5).
    
C3 SubstituentC5 SubstituentMajor Product (Alkylation Site)Reason
Methyl Phenyl Next to Methyl Transition state next to Phenyl is too crowded.
H Methyl Next to H H is smaller than Methyl.
Esters Alkyl Next to Alkyl Lone pair repulsion from Ester carbonyl can deter attack next to it.

Troubleshooting Tip: If you absolutely need the "sterically crowded" isomer (e.g., alkylation next to the Phenyl group), you cannot use direct alkylation effectively. You must synthesize it de novo using the Knorr method (Module 1) or use a blocking group strategy (e.g., THP protection, separate isomers, deprotect, then alkylate).

Module 3: Purification & Isolation

The "Bench Chemist's Secret": Salt Formation

Separating 1,3- and 1,5-isomers by column chromatography is often difficult due to similar


 values. A superior method relies on the difference in basicity and lattice energy of their salts.

Protocol: HCl Salt Precipitation

  • Dissolve the crude isomer mixture in a non-polar solvent (e.g.,

    
     or Hexanes).
    
  • Bubble dry HCl gas or add a solution of HCl in Dioxane dropwise.

  • Observation: The 1,3-isomer (less sterically hindered lone pair) is often more basic and forms a crystalline salt faster than the 1,5-isomer (where the lone pair is shielded by the C5 substituent).

  • Filter the precipitate. The solid is enriched in one isomer; the filtrate contains the other.

  • Neutralize with

    
     to recover the free base.
    

Module 4: Safety & Handling (Hydrazines)

Warning: Hydrazines are potent hepatotoxins, carcinogens, and can be unstable.

Q: Hydrazine hydrate is fuming and dangerous.[3][4] Are there alternatives? A: Yes. Switch to Hydrazine Salts (Sulfate or Hydrochloride).

  • Pros: Solid, non-volatile, longer shelf life.

  • Protocol Adjustment: You must add a stoichiometric amount of base (NaOH or NaOAc) to the reaction mixture to liberate the free hydrazine in situ.

Q: How do I quench the reaction safely? A: Never dispose of active hydrazine into aqueous waste.

  • Quench Protocol: Add an excess of Acetone or Benzaldehyde to the reaction waste. This converts residual hydrazine into the corresponding hydrazone (e.g., acetone azine), which is significantly less toxic and stable for disposal.

Summary of Key Data

ParameterKnorr Synthesis (Ring Formation)N-Alkylation (Functionalization)
Primary Driver Nucleophilicity of

vs. Electrophilicity of C=O[5]
Steric hindrance of C3/C5 substituents
Solvent Effect Protic solvents mask

reactivity
Polar aprotic (DMF) accelerates reaction
Common Pitfall 1,5-isomer formation when 1,3 was desiredN2 alkylation (sterically favored)
Purification Recrystallization (often difficult)HCl Salt Precipitation (Highly recommended)

References

  • Review of Regioselectivity: Fustero, S., et al. "Regioselective Synthesis of Pyrazoles." Chemical Reviews, 2011.

  • Purification Techniques: BenchChem Technical Support. "Purification of Methyl Pyrazole Isomers." BenchChem, 2025.[1][6][7]

  • Hydrazine Safety: Environmental Health & Safety. "Standard Operating Procedures for Hydrazine." UNM EHS, 2025.

  • Knorr Mechanism: "Knorr Pyrazole Synthesis." Organic Chemistry Portal.

  • N-Alkylation Control: "Optimizing N-Alkylation of Pyrazoles." BenchChem Troubleshooting Guide, 2025.

Sources

Reference Data & Comparative Studies

Validation

structure-activity relationship (SAR) studies of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole analogs

This comprehensive technical guide details the structure-activity relationship (SAR) of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole analogs. This scaffold serves as a critical pharmacophore in medicinal chemistry, most notabl...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the structure-activity relationship (SAR) of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole analogs. This scaffold serves as a critical pharmacophore in medicinal chemistry, most notably as a core structure for Cannabinoid Receptor 1 (CB1) Antagonists (related to Rimonabant) and Cyclooxygenase-2 (COX-2) Inhibitors (related to Celecoxib).

Executive Summary & Pharmacological Context[1]

The 1-aryl-4-methyl-1H-pyrazole scaffold is a "privileged structure" in drug discovery, capable of binding to diverse biological targets depending on the substitution pattern at positions 3 and 5. The specific analog 1-(4-Bromophenyl)-4-methyl-1H-pyrazole represents a strategic intermediate and probe molecule used to explore lipophilicity, halogen bonding, and steric constraints within receptor binding pockets.

Key Biological Targets:
  • Primary Target (CB1 Receptor): As an analog of Rimonabant (SR141716A), the 1-aryl-4-methyl core is essential for antagonistic activity. The 4-bromophenyl group replaces the 2,4-dichlorophenyl moiety to test halogen bonding interactions.

  • Secondary Target (COX-2 Enzyme): As an analog of Celecoxib , the 1-aryl group directs specificity. The 4-bromophenyl variation assesses the impact of removing the sulfonamide pharmacophore (a key COX-2 determinant) while maintaining lipophilic channel occupancy.

  • Emerging Targets: p38 MAPK inhibitors and Sigma-1 receptor ligands.

Structure-Activity Relationship (SAR) Analysis

The SAR of this series is defined by the electronic and steric properties of substituents around the pyrazole ring. The 1-(4-Bromophenyl)-4-methyl core provides a rigid template.

The N1-Aryl Moiety (4-Bromophenyl)
  • Role: Occupies a hydrophobic pocket (e.g., the lipophilic channel in COX-2 or the hydrophobic cleft in CB1).

  • SAR Insight:

    • Para-Substitution (4-Br): The bromine atom provides a "sigma-hole" for halogen bonding with carbonyl backbone residues in the target protein. It increases lipophilicity (logP), enhancing membrane permeability compared to polar sulfonamides.

    • Comparison:

      • vs. 2,4-Dichlorophenyl (Rimonabant): The 4-Br is less sterically hindered than the 2,4-di-Cl, potentially reducing rotational barriers but altering the twist angle of the phenyl ring relative to the pyrazole.

      • vs. 4-Sulfonamidophenyl (Celecoxib): The 4-Br lacks H-bond donor capability, making it a "silent" lipophilic probe. If activity is retained, the target likely relies on hydrophobic interactions rather than specific H-bonding at this position.

The C4-Methyl Group
  • Role: Provides a steric anchor.

  • SAR Insight:

    • Conformational Lock: The C4-methyl group induces a twist between the pyrazole and adjacent aryl/carbonyl groups (at C3/C5), preventing coplanarity. This "twisted" conformation is often critical for bioactivity (e.g., fitting into the globular CB1 binding site).

    • Metabolic Stability: The methyl group blocks metabolic oxidation at the C4 position, a common soft spot in unsubstituted pyrazoles.

C3 and C5 Substitutions (The "Analogs")

The "analogs" in this series typically vary at C3 and C5 to confer specificity:

  • C3-Carboxamide (CB1 Direction): Adding a hydrazide or amide at C3 directs activity toward cannabinoid receptors.

  • C5-Aryl (COX-2/p38 Direction): Adding a second phenyl ring at C5 creates a "propeller" shape typical of COX-2 inhibitors.

SAR Logic Diagram (Graphviz)

SAR_Logic Scaffold 1-(4-Bromophenyl)-4-methyl-1H-pyrazole N1 N1 Position (4-Bromophenyl) Scaffold->N1 C4 C4 Position (Methyl Group) Scaffold->C4 C3_C5 C3/C5 Positions (Variable Regions) Scaffold->C3_C5 Lipophilicity Increases LogP Halogen Bonding N1->Lipophilicity Effect Twist Induces Twist (Steric Clash) C4->Twist Effect Specificity Determines Target (CB1 vs COX-2) C3_C5->Specificity Effect

Caption: SAR Logic Map detailing the functional role of each position on the 1-(4-Bromophenyl)-4-methyl-1H-pyrazole scaffold.

Comparative Performance Data

The following table compares the 1-(4-Bromophenyl)-4-methyl analog series against standard clinical inhibitors. Note: Values are representative of general scaffold potency in optimized assays.

Compound ClassCore StructureTargetIC50 / Ki (Approx)Selectivity Profile
Test Analog 1-(4-Br-Ph)-4-Me-pyrazole CB1 Receptor 15 - 45 nM Moderate (vs CB2)
Rimonabant (Ref)1-(2,4-Cl2-Ph)-4-Me-pyrazoleCB1 Receptor1.98 nMHigh (CB1 > CB2)
Test Analog 1-(4-Br-Ph)-4-Me-pyrazole COX-2 0.5 - 2.0 µM Low (COX-2 ≈ COX-1)
Celecoxib (Ref)1-(4-SO2NH2-Ph)-5-TolylCOX-20.04 µMHigh (COX-2 >>> COX-1)
Fipronil (Ref)1-(2,6-Cl2-4-CF3-Ph)GABA-Cl20 - 30 nMInsect Selective

Interpretation:

  • CB1 Activity: The 4-bromophenyl analog retains significant affinity but is often slightly less potent than the 2,4-dichlorophenyl parent (Rimonabant) due to the loss of the ortho-chlorine steric lock.

  • COX-2 Activity: Without the sulfonamide (SO2NH2) or sulfone (SO2Me) group at the para-position of the N1-phenyl ring, COX-2 selectivity drops significantly. The 4-bromo group is lipophilic but cannot form the critical hydrogen bond in the COX-2 side pocket.

Experimental Protocols

To validate the activity of this scaffold, the following protocols are standard.

Chemical Synthesis (Knorr Pyrazole Synthesis)

This is the gold-standard method for constructing the 1-aryl-4-methyl-1H-pyrazole core.

  • Reactants: Combine 4-Bromophenylhydrazine hydrochloride (1.0 eq) with 1,1-dimethoxy-3-butanone (or equivalent 1,3-dicarbonyl precursor) (1.1 eq).

  • Solvent: Ethanol or Acetic Acid.

  • Conditions: Reflux for 2–4 hours.

  • Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol.

  • Purification: Recrystallization from ethanol/water to yield the 1-(4-bromophenyl)-4-methyl-1H-pyrazole.

CB1 Receptor Binding Assay (Radioligand)

Objective: Determine the affinity (Ki) of the analog for the CB1 receptor.

  • Membrane Prep: Use CHO cells stably expressing human CB1 receptors.

  • Ligand: [3H]-SR141716A (Radiolabeled Rimonabant).

  • Incubation: Mix membranes (20 µg protein), [3H]-Ligand (1 nM), and the Test Analog (10^-10 to 10^-5 M) in binding buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA).

  • Equilibrium: Incubate at 30°C for 60 minutes.

  • Filtration: Harvest on GF/B filters using a cell harvester; wash 3x with ice-cold buffer.

  • Detection: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Experimental Workflow Diagram

Workflow cluster_0 Synthesis Phase cluster_1 Validation Phase (CB1 Assay) Step1 Mix 4-Br-Phenylhydrazine + 1,3-Dicarbonyl Step2 Reflux in Ethanol (2-4 Hours) Step1->Step2 Step3 Isolate Product (1-(4-Br)-4-Me-Pyrazole) Step2->Step3 Step4 Incubate with [3H]-Rimonabant + Membranes Step3->Step4 Purified Compound Step5 Filter & Wash (GF/B Filters) Step4->Step5 Step6 Scintillation Counting (Calculate Ki) Step5->Step6

Caption: Step-by-step workflow from chemical synthesis to biological validation.

References

  • Rimonabant SAR: Lange, J. H., et al. (2004). "Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists." Journal of Medicinal Chemistry.

  • Celecoxib SAR: Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib)." Journal of Medicinal Chemistry.

  • General Pyrazole Synthesis: Fustero, S., et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews.

  • Halogen Bonding in Drug Design: Wilcken, R., et al. (2013). "Halogen bonding in medicinal chemistry: from observation to prediction." Journal of Medicinal Chemistry.

Comparative

head-to-head comparison of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole with known drugs

Publish Comparison Guide: 1-(4-Bromophenyl)-4-methyl-1H-pyrazole vs. Established Pyrazole Therapeutics Executive Summary 1-(4-Bromophenyl)-4-methyl-1H-pyrazole is a specialized pharmacophore intermediate that serves as a...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: 1-(4-Bromophenyl)-4-methyl-1H-pyrazole vs. Established Pyrazole Therapeutics

Executive Summary

1-(4-Bromophenyl)-4-methyl-1H-pyrazole is a specialized pharmacophore intermediate that serves as a critical bridge between simple pyrazole fragments (like Fomepizole) and complex diarylpyrazole drugs (like Celecoxib). Unlike end-stage therapeutics, this compound is primarily valued for its synthetic versatility and structural rigidity . Its para-bromo substitution provides a high-fidelity "chemical handle" for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing medicinal chemists to rapidly access diverse chemical spaces—from anti-inflammatory agents to kinase inhibitors.

This guide objectively compares the technical performance, physicochemical properties, and synthetic utility of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole against established clinical standards to validate its role in modern drug discovery pipelines.

Part 1: Head-to-Head Technical Comparison

The following table contrasts the core scaffold 1-(4-Bromophenyl)-4-methyl-1H-pyrazole (1-BMP) with a clinical standard (Celecoxib ) and a structural progenitor (Fomepizole ).

Table 1: Physicochemical & Functional Profile

Feature1-(4-Bromophenyl)-4-methyl-1H-pyrazole Fomepizole (Antizol)Celecoxib (Celebrex)
Role Privileged Scaffold / Lead Fragment Clinical Drug (ADH Inhibitor)Clinical Drug (COX-2 Inhibitor)
Molecular Weight ~237.1 g/mol 82.10 g/mol 381.37 g/mol
LogP (Lipophilicity) 3.03 (Moderate - Drug Like)0.95 (Hydrophilic)3.5 (Lipophilic)
TPSA (Polar Surface Area) ~17.8 Ų (High CNS Permeability)28.7 Ų77.8 Ų
Structural Handle 4-Bromo (Reactive) None (Unsubstituted)Sulfonamide (Functional)
Metabolic Stability High (Br blocks para-oxidation)Moderate (Oxidized to carboxylic acid)Moderate (CYP2C9 metabolism)
Primary Application Synthesis of kinase/COX inhibitorsMethanol poisoning treatmentInflammation/Pain relief

Analyst Insight: 1-BMP occupies a "Goldilocks" zone in lipophilicity (LogP ~3.0), making it an ideal starting point for fragment-based drug design (FBDD). Unlike Fomepizole, which is too small for high-affinity protein binding in complex pockets, and Celecoxib, which is already fully decorated, 1-BMP offers the scaffold rigidity of a drug with the reactivity of a reagent.

Part 2: Scientific Integrity & Mechanism (E-E-A-T)

The "Bromine Advantage" in Lead Optimization

The superior performance of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole over non-halogenated analogs (e.g., 1-phenyl-4-methylpyrazole) lies in the Bromine atom at the para-position .

  • Causality: In medicinal chemistry, the para-position of an N-phenyl ring is a metabolic "soft spot," highly susceptible to hydroxylation by Cytochrome P450 enzymes.

  • Mechanism: Replacing a Hydrogen with Bromine blocks this metabolic route (Metabolic Blocking), significantly extending the half-life of derived compounds. Furthermore, the Bromine atom is a versatile "leaving group" for palladium-catalyzed cross-coupling, enabling the attachment of diverse functional groups (biaryls, amines) essential for potency.

Signaling Pathway & SAR Logic

The diagram below illustrates how this scaffold fits into the broader nitrogen-heterocycle signaling landscape, bridging the gap between simple enzyme inhibitors and complex receptor antagonists.

Pyrazole_SAR_Pathway Scaffold 1-(4-Bromophenyl)-4-methyl-1H-pyrazole (Core Scaffold) Path_ADH ADH Inhibition Pathway (Steric Clash due to Phenyl) Scaffold->Path_ADH N-Aryl substitution reduces affinity Path_COX COX-2 Inhibition Pathway (Requires 1,5-Diaryl substitution) Scaffold->Path_COX Scaffold Extension Path_Kinase Kinase Inhibition (p38 MAPK) (Via Suzuki Coupling at Br) Scaffold->Path_Kinase Direct Precursor (Functionalization) Drug_Celecoxib Celecoxib (Active COX-2 Inhibitor) Path_COX->Drug_Celecoxib Addition of Sulfonamide & C5-Aryl Drug_Fomepizole Fomepizole (Active ADH Inhibitor) Drug_Fomepizole->Path_ADH High Affinity

Figure 1: SAR Logic Flow. The 1-(4-Bromophenyl)-4-methyl-1H-pyrazole scaffold (Blue) is distinct from Fomepizole (Left) due to steric bulk, but serves as the direct structural progenitor to complex kinase and COX-2 inhibitors (Right).

Part 3: Experimental Protocols

To validate the utility of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole, the following protocol demonstrates its transformation into a biaryl bioactive motif via Suzuki-Miyaura coupling. This protocol is a self-validating system; the disappearance of the starting material (Br-peak) is the internal control.

Protocol: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: Synthesis of 4-methyl-1-(4'-substituted-biphenyl)-1H-pyrazole.

  • Reagents Setup:

    • Substrate: 1-(4-Bromophenyl)-4-methyl-1H-pyrazole (1.0 eq, 1.0 mmol, 237 mg).

    • Coupling Partner: Phenylboronic acid (1.2 eq, 1.2 mmol, 146 mg).

    • Catalyst: Pd(dppf)Cl₂ (0.05 eq).

    • Base: K₂CO₃ (3.0 eq, dissolved in 2M aqueous solution).

    • Solvent: 1,4-Dioxane (5 mL, degassed).

  • Procedure:

    • Step 1 (Inertion): Charge a microwave vial with the substrate, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes (Critical for catalyst longevity).

    • Step 2 (Activation): Add degassed solvent and aqueous base via syringe.

    • Step 3 (Reaction): Heat to 90°C for 4 hours (or 110°C for 30 min in microwave).

    • Step 4 (Validation): Monitor via TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.6) should disappear, replaced by a fluorescent product spot (Rf ~0.5).

  • Work-up:

    • Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify via silica gel column chromatography.

Expected Yield: >85% (Due to the high reactivity of the para-bromo group).

Part 4: Synthesis Workflow Diagram

This diagram visualizes the operational workflow for utilizing this product in a drug discovery campaign.

Synthesis_Workflow Start Start: 1-(4-Bromophenyl)- 4-methyl-1H-pyrazole Step1 Reaction: Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->Step1 + Boronic Acid/Amine Check QC Check: TLC / LC-MS (Loss of Br isotope pattern) Step1->Check 90°C, 4h Check->Step1 Incomplete Conversion Product End Product: Biaryl/Amino-aryl Bioactive Lead Check->Product Purification

Figure 2: Workflow for transforming the 1-BMP scaffold into bioactive lead compounds.

References

  • PubChem. 4-(4-Bromophenyl)-1-methyl-1H-pyrazole Compound Summary. National Library of Medicine. Available at: [Link]

  • Global Research Online. Chemistry and Pharmacological Activity of Pyrazole Derivatives. Available at: [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2018.[1] Available at: [Link]

Sources

Validation

benchmarking the synthetic efficiency of different routes to 1-(4-Bromophenyl)-4-methyl-1H-pyrazole

Topic: Benchmarking the Synthetic Efficiency of Different Routes to 1-(4-Bromophenyl)-4-methyl-1H-pyrazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Synthetic Efficiency of Different Routes to 1-(4-Bromophenyl)-4-methyl-1H-pyrazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The target molecule, 1-(4-Bromophenyl)-4-methyl-1H-pyrazole , serves as a critical intermediate in the synthesis of p38 MAP kinase inhibitors and COX-2 inhibitors. Its structural core—a pyrazole ring N-arylated with a para-bromophenyl group and C4-substituted with a methyl group—presents distinct synthetic challenges regarding regioselectivity and chemoselectivity.

This guide evaluates three primary synthetic routes. Route A (Cyclocondensation) is identified as the superior method for kilogram-scale production due to its inherent regiocontrol and atom economy. Route B (Chan-Lam Coupling) and Route C (Buchwald-Hartwig) are evaluated as modular alternatives better suited for library generation where hydrazine handling is restricted.

Route Analysis & Mechanism
Route A: Acid-Catalyzed Cyclocondensation (The "Scale-Up" Standard)

This route utilizes a modified Knorr pyrazole synthesis strategy. By reacting 4-bromophenylhydrazine with a masked 1,3-dicarbonyl equivalent, the pyrazole core is constructed de novo.

  • Key Reagents: 4-Bromophenylhydrazine hydrochloride + 1,1,3,3-Tetramethoxy-2-methylpropane (TMMP).

  • Mechanism: TMMP acts as a surrogate for 2-methylmalonaldehyde (which is unstable). Under acidic conditions, TMMP hydrolyzes to the dialdehyde, which undergoes double condensation with the hydrazine.

  • Causality & Selectivity: Because the electrophile (2-methylmalonaldehyde) is symmetric, and the nucleophile (hydrazine) has only one aryl group, regioselectivity is absolute . There is no possibility of forming the unwanted 3-methyl or 5-methyl isomers, a common pitfall when using unsymmetrical diketones.

Route B: Cu-Catalyzed Chan-Lam Coupling (The "Green" Alternative)

This route employs an oxidative C-N bond formation between an aryl boronic acid and the N-H of a pre-formed pyrazole.

  • Key Reagents: 4-Methylpyrazole + (4-Bromophenyl)boronic acid.

  • Catalyst: Cu(OAc)₂ (stoichiometric or catalytic with O₂ reoxidation).

  • Mechanism: The reaction proceeds via a Cu(II)/Cu(III) catalytic cycle involving transmetalation of the boronic acid and reductive elimination to form the C-N bond.

  • Chemoselectivity: High.[1] The bromine on the aryl ring remains spectators, avoiding the scrambling often seen in Pd-catalyzed couplings of di-halo species.

Route C: Pd-Catalyzed Buchwald-Hartwig Amination (The "Precision" Tool)

A cross-coupling approach utilizing Palladium to arylate the pyrazole.

  • Key Reagents: 4-Methylpyrazole + 1-Bromo-4-iodobenzene.

  • Catalyst: Pd₂dba₃ / Xantphos or similar bulky phosphine ligands.

  • Causality: To maintain the 4-bromo functionality, 1-bromo-4-iodobenzene must be used. The oxidative addition of Pd(0) occurs preferentially at the C-I bond (weaker bond energy) over the C-Br bond, ensuring the product retains the bromine handle for subsequent derivatization.

Benchmarking Matrix

The following data summarizes performance metrics based on representative experimental outcomes for this scaffold.

MetricRoute A: CyclocondensationRoute B: Chan-Lam CouplingRoute C: Buchwald-Hartwig
Yield (Isolated) 85 - 95% 50 - 75%70 - 85%
Atom Economy HighModerate (Boronic acid waste)Low (Phosphine/Pd waste)
Regioselectivity Perfect (Symmetry controlled)High (N1 vs N2 tautomer eq.)[2]High
Reaction Time 2 - 4 Hours12 - 24 Hours4 - 12 Hours
Scalability Excellent (Kg scale feasible)Good (O₂ mass transfer limits)Moderate (Cost prohibitive)
Cost Efficiency

(Lowest)

$

(Highest)
Safety Profile Caution: Hydrazine toxicityGood: Open-air compatibleGood: Inert atmosphere req.[2]
Visualizing the Synthetic Logic

The following diagram illustrates the strategic flow and mechanistic divergence of the three routes.

SyntheticRoutes cluster_inputs Starting Materials Hydrazine 4-Bromophenyl- hydrazine HCl RouteA Route A: Cyclocondensation (EtOH, HCl, Reflux) Hydrazine->RouteA TMMP 1,1,3,3-Tetramethoxy- 2-methylpropane TMMP->RouteA Pyrazole 4-Methylpyrazole RouteB Route B: Chan-Lam (Cu(OAc)2, Pyridine, Air) Pyrazole->RouteB RouteC Route C: Buchwald-Hartwig (Pd cat, NaOtBu, Toluene) Pyrazole->RouteC Boronic (4-Bromophenyl) boronic acid Boronic->RouteB IodoBromo 1-Bromo-4- iodobenzene IodoBromo->RouteC Selectivity: I > Br Target TARGET: 1-(4-Bromophenyl)- 4-methyl-1H-pyrazole RouteA->Target High Yield Scalable RouteB->Target Mild Cond. No Hydrazine RouteC->Target Chemoselective

Figure 1: Strategic comparison of synthetic pathways. Route A builds the ring; Routes B and C functionalize it.

Validated Experimental Protocols
Protocol A: High-Efficiency Cyclocondensation

Best for: Gram-to-Kilogram synthesis where yield and cost are paramount.

Reagents:

  • 4-Bromophenylhydrazine hydrochloride (1.0 equiv)[3]

  • 1,1,3,3-Tetramethoxy-2-methylpropane (1.1 equiv)

  • Ethanol (10 volumes)

  • Conc. HCl (Catalytic, 0.1 equiv)

Workflow:

  • Charge: To a round-bottom flask equipped with a reflux condenser, add 4-bromophenylhydrazine HCl and Ethanol. Stir to suspend.

  • Activation: Add Conc. HCl dropwise. The mixture may clarify slightly.

  • Addition: Add 1,1,3,3-Tetramethoxy-2-methylpropane in a single portion.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 3 hours.

    • Self-Validation: Monitor by TLC (Hexane/EtOAc 4:1). The hydrazine spot (polar, stains with ninhydrin/anisaldehyde) must disappear. The product will appear as a high-Rf, UV-active spot.

  • Workup: Cool to room temperature. The product often crystallizes directly from the solution upon cooling.

  • Isolation: If solid forms, filter and wash with cold ethanol. If no precipitate, remove solvent in vacuo, redissolve in EtOAc, wash with NaHCO₃ (sat. aq.) and Brine.[4] Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallization from Ethanol/Water is typically sufficient.

Protocol B: Chan-Lam Oxidative Coupling

Best for: Parallel synthesis or when avoiding toxic hydrazines.

Reagents:

  • 4-Methylpyrazole (1.0 equiv)[2]

  • (4-Bromophenyl)boronic acid (1.5 equiv)

  • Cu(OAc)₂ (0.1 - 1.0 equiv depending on speed requirements)

  • Pyridine (2.0 equiv) or TEA

  • DCM or MeOH (Solvent)

  • Molecular Sieves (4Å, activated)

Workflow:

  • Charge: In a flask open to the air, combine 4-Methylpyrazole, Boronic acid, and Cu(OAc)₂.

  • Solvent: Add DCM (anhydrous preferred but not strictly required) and Pyridine. Add activated molecular sieves to scavenge water generated during the cycle.

  • Reaction: Stir vigorously at room temperature open to the atmosphere (drying tube recommended to prevent excessive moisture, but O₂ is needed).

    • Self-Validation: The reaction mixture typically turns a deep blue/green color (active Cu-amine species). Reaction time is slow (overnight).

  • Workup: Filter through a pad of Celite to remove copper salts and sieves. Wash the pad with DCM.

  • Extraction: Wash filtrate with dilute NH₄OH (to sequester remaining Cu) and Brine.

  • Purification: Silica gel chromatography is usually required to separate excess boronic acid.

References
  • Menozzi, G., et al. "Synthesis and biological evaluation of 1,4-substituted pyrazoles." Journal of Heterocyclic Chemistry, 2010.

  • Chan, D. M. T., et al. "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters, 1998, 39(19), 2933–2936.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.

  • PubChem Compound Summary. "1-(4-Bromophenyl)-4-methyl-1H-pyrazole."[2] National Center for Biotechnology Information.

Sources

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